Resolvin E1-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(6Z,8E,10E,14Z,16E)-6,7,14,15-tetradeuterio-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/i5D,7D,9D,13D |
InChI Key |
AOPOCGPBAIARAV-TUWJVIPGSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C=C/C(CC)O)/CC(/C=C/C=C/C(=C(/[2H])\C(CCCC(=O)O)O)/[2H])O |
Canonical SMILES |
CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of Resolution: A Technical Guide to the Discovery and Biosynthesis of E-Series Resolvins
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation, once viewed as a passive process of dilution of pro-inflammatory signals, is now understood to be an active, highly regulated program orchestrated by a superfamily of specialized pro-resolving mediators (SPMs). Among these, the E-series resolvins, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), have emerged as potent regulators of this vital process. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and signaling pathways of E-series resolvins, offering valuable insights for researchers and professionals in the fields of inflammation biology and drug development.
Discovery of a New Class of Mediators
The journey to understanding E-series resolvins began with the observation that omega-3 fatty acid supplementation correlated with beneficial outcomes in inflammatory conditions.[1] This led to the hypothesis that EPA and docosahexaenoic acid (DHA) were not merely passive components of cell membranes but were precursors to bioactive molecules with anti-inflammatory and pro-resolving properties.
The first E-series resolvin, Resolvin E1 (RvE1), was identified from resolving inflammatory exudates in a murine dorsal air pouch model.[2] Its structure was elucidated as 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and total organic synthesis, which confirmed its potent bioactivity.[1][3] Subsequently, other members of the E-series family, including Resolvin E2 (RvE2), Resolvin E3 (RvE3), and Resolvin E4 (RvE4), were discovered, each with unique structures and bioactions.[4]
The Biosynthetic Machinery of E-Series Resolvins
The biosynthesis of E-series resolvins is a prime example of the intricate interplay between different cell types and enzymatic pathways, often occurring through transcellular metabolism. The precursor for all E-series resolvins is eicosapentaenoic acid (EPA).
Resolvin E1 and E2 Biosynthesis
The formation of RvE1 and RvE2 is initiated by the conversion of EPA to 18R-hydroxyeicosapentaenoic acid (18R-HEPE). This initial step can be catalyzed by aspirin-acetylated cyclooxygenase-2 (COX-2) in endothelial cells or by cytochrome P450 monooxygenases. The 18R-HEPE is then released and taken up by leukocytes, such as neutrophils.
Within the leukocyte, the 5-lipoxygenase (5-LOX) enzyme, in conjunction with 5-lipoxygenase-activating protein (FLAP), acts on 18R-HEPE to generate a 5S-hydroperoxy-18R-HEPE intermediate. This intermediate is at a critical branch point:
-
Reduction to Resolvin E2: The intermediate can be reduced to form 5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid, or Resolvin E2 .
-
Conversion to Resolvin E1: Alternatively, the 5S-hydroperoxy-18R-HEPE can be converted by 5-LOX to a 5S,6S-epoxy-18R-HEPE intermediate. This epoxide is then hydrolyzed by leukotriene A4 hydrolase (LTA4H) to yield 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid, or Resolvin E1 .
Resolvin E3 and E4 Biosynthesis
The biosynthesis of RvE3 and RvE4 follows distinct pathways, primarily involving the 15-lipoxygenase (15-LOX) enzyme.
-
Resolvin E3: EPA is converted by 15-lipoxygenase to form 17R,18R-dihydroxy-5Z,8Z,11Z,13E,15E-eicosapentaenoic acid, or Resolvin E3 .
-
Resolvin E4: The biosynthesis of Resolvin E4 (5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid) is also initiated by 15-LOX acting on EPA to form 15S-hydroperoxy-EPE, which is then further processed.
Signaling Pathways and Biological Actions
E-series resolvins exert their potent pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs) on various immune cells.
Resolvin E1 Signaling
RvE1 is known to interact with two main receptors:
-
ChemR23 (also known as ERV1): This receptor is abundantly expressed on macrophages and dendritic cells. Binding of RvE1 to ChemR23 on polymorphonuclear neutrophils (PMNs) activates Gαi/o, leading to the phosphorylation of extracellular signal-regulated kinase (ERK). This signaling cascade ultimately attenuates TNF-α-mediated NF-κB activation, a key pro-inflammatory transcription factor. In macrophages, RvE1-ChemR23 signaling stimulates the phosphorylation of Akt and ribosomal protein S6, which is linked to enhanced phagocytosis of apoptotic cells and zymosan.
-
BLT1: This receptor is also the high-affinity receptor for the pro-inflammatory leukotriene B4 (LTB4). RvE1 acts as a partial agonist/antagonist at the BLT1 receptor, thereby dampening LTB4-driven neutrophil chemotaxis and infiltration.
Resolvin E2 Signaling
Resolvin E2 is a weaker activator of the ChemR23 receptor compared to RvE1. However, it still demonstrates potent bioactions, including enhancing phagocytosis and interleukin-10 (IL-10) production, suggesting the existence of additional, yet to be discovered, receptors for RvE2.
Quantitative Bioactions of E-Series Resolvins
The following tables summarize the quantitative effects of E-series resolvins on key cellular responses involved in the resolution of inflammation.
Table 1: Effects of E-Series Resolvins on Leukocyte Infiltration
| Resolvin | Model System | Concentration | Effect | Reference |
| RvE1 | Murine Zymosan-Induced Peritonitis | 100 ng/mouse | ~50% reduction in PMN infiltration | |
| 18S-RvE1 | Murine Zymosan-Induced Peritonitis | 20 ng/mouse | Similar reduction in PMN infiltration to RvE1 | |
| RvE2 | Murine Zymosan-Induced Peritonitis | 1-10 nM | Dose-dependent reduction in PMN infiltration | |
| 18S-RvE2 | Murine Zymosan-Induced Peritonitis | 20 ng/mouse | Trend towards reducing PMN infiltration | |
| RvE3 | Murine Zymosan-Induced Peritonitis | 10 ng/mouse | ~28-44% reduction in PMN infiltration |
Table 2: Effects of E-Series Resolvins on Macrophage Phagocytosis
| Resolvin | Cell Type | Target | Concentration | Effect | Reference |
| RvE1 | Human Macrophages | Apoptotic PMNs | 1 nM | Significant increase in phagocytosis | |
| RvE1 | Murine Peritoneal Macrophages | Zymosan A | 0.1 nM | Potent agonist of phagocytosis | |
| RvE2 | Human Macrophages | Zymosan A | 1-100 nM | Enhanced phagocytosis | |
| RvE4 | Human M2 Macrophages | Apoptotic Neutrophils | EC50 ~0.23 nM | Potent agonist of efferocytosis |
Detailed Experimental Protocols
A central aspect of resolvin research is the accurate detection and characterization of these lipid mediators and their biological activities. Below are detailed methodologies for key experiments.
Lipid Mediator Extraction and Analysis by LC-MS/MS
This protocol outlines the extraction and quantification of E-series resolvins from biological samples.
Materials:
-
Methanol, Water, Acetic Acid (LC-MS grade)
-
Solid Phase Extraction (SPE) C18 columns
-
Internal standards (e.g., deuterated resolvins)
-
QTRAP mass spectrometer with UFLC system
-
Poroshell 120 EC-C18 column
Procedure:
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, peritoneal lavage) and immediately add an antioxidant solution. Store at -80°C until analysis.
-
Protein Precipitation and Extraction: Thaw samples on ice. Add two volumes of cold methanol containing internal standards. Vortex and incubate at -20°C for 45 minutes to precipitate proteins. Centrifuge at 1500 x g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE column with methanol followed by water.
-
Load the supernatant from the previous step onto the column.
-
Wash the column with water to remove salts and polar impurities.
-
Elute the lipid mediators with methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Chromatography: Use a Poroshell 120 EC-C18 column with a gradient of methanol/water/acetic acid (e.g., from 50/50/0.01% to 98/2/0.01% v/v/v) at a flow rate of 0.5 ml/min.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted analysis. Specific parent and daughter ion transitions for each resolvin are used for identification and quantification (e.g., for RvE4: m/z 333 > 115).
-
-
Data Analysis: Quantify the resolvins based on the peak areas of their specific MRM transitions relative to the internal standards.
References
- 1. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Structure Determination of Novel Anti-inflammatory Mediator Resolvin E3, 17,18-Dihydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Production of Resolvin E1 in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin E1 (RvE1) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a critical role in the resolution of inflammation, actively orchestrating the return to tissue homeostasis. Understanding the endogenous production of RvE1 in human tissues is paramount for developing novel therapeutic strategies for a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the core biosynthetic pathways of RvE1, its cellular sources, and quantitative levels in various human tissues. Furthermore, it details experimental protocols for RvE1 quantification and illustrates the key signaling pathways through which RvE1 exerts its pro-resolving functions.
Introduction to Resolvin E1
Resolvin E1 is a tri-hydroxylated derivative of EPA with the complete stereochemistry of 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid.[1] It is endogenously produced during the resolution phase of acute inflammation and is involved in terminating the inflammatory response, promoting the clearance of apoptotic cells, and facilitating tissue repair. Unlike anti-inflammatory drugs that primarily suppress the inflammatory response, RvE1 actively promotes its resolution, making it a key target for therapeutic intervention in chronic inflammatory conditions.
Biosynthesis of Resolvin E1 in Human Tissues
The endogenous production of RvE1 is a multi-step enzymatic process that often involves the coordinated action of different cell types, a phenomenon known as transcellular biosynthesis.
The Primary Biosynthetic Pathway
The main pathway for RvE1 synthesis begins with the conversion of its precursor, EPA. This process involves the following key steps:
-
Formation of 18R-hydroxyeicosapentaenoic acid (18R-HEPE): In vascular endothelial cells, cyclooxygenase-2 (COX-2), particularly when acetylated by aspirin, converts EPA into 18R-hydroperoxyeicosapentaenoic acid (18R-HpEPE). This intermediate is then rapidly reduced to 18R-HEPE.[1] Microbial cytochrome P450 enzymes can also contribute to the formation of 18R-HEPE.
-
Conversion to a 5(6)-epoxide intermediate: The 18R-HEPE is released from endothelial cells and taken up by nearby leukocytes, such as neutrophils. Within the neutrophils, the enzyme 5-lipoxygenase (5-LOX) converts 18R-HEPE into a 5(6)-epoxide-containing intermediate.[1]
-
Hydrolysis to Resolvin E1: Finally, the enzyme leukotriene A4 hydrolase (LTA4H) in neutrophils hydrolyzes the epoxide intermediate to form the stable and biologically active Resolvin E1.[1]
Alternative Biosynthetic Routes
An alternative pathway leading to the formation of an 18S epimer of RvE1 has also been identified. This pathway is also initiated by aspirin-acetylated COX-2 and involves the formation of 18S-HEPE, which is then converted by 5-LOX and LTA4H to 18S-RvE1.[2]
Cellular Sources of Resolvin E1
The transcellular biosynthesis of RvE1 highlights the importance of cell-cell interactions in its production. The primary human cell types involved are:
-
Vascular Endothelial Cells: These cells, particularly when under hypoxic conditions or treated with aspirin, are a major source of the initial intermediate, 18R-HEPE.
-
Neutrophils: These leukocytes are crucial for the subsequent conversion of 18R-HEPE to RvE1, as they express the necessary 5-LOX and LTA4H enzymes.
-
Macrophages: These cells can also participate in the biosynthesis of resolvins and are key players in the resolution of inflammation.
Quantitative Data on Resolvin E1 in Human Tissues
The quantification of RvE1 in human tissues is challenging due to its low endogenous concentrations and short half-life. However, advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled its detection in various biological matrices.
| Biological Matrix | Condition | Mean Concentration (pg/mL) | Reference |
| Plasma | Healthy Volunteers (with EPA and aspirin) | 100 - 400 | |
| Healthy Women | Lower than men | ||
| Healthy Men | Higher than women | ||
| Obesity | Lower levels | ||
| Follicular Fluid | High-Quality Oocytes | 32.12 ± 3.84 | |
| Low-Quality Oocytes | 18.07 ± 2.36 | ||
| Lung Tissue | Post-reperfusion Lung Grafts | Low nanomolar range | |
| Synovial Fluid | Rheumatoid Arthritis Patients | Present | |
| Spleen | Healthy | Present |
Experimental Protocols for Resolvin E1 Quantification
Accurate quantification of RvE1 is essential for research and clinical studies. The two primary methods employed are LC-MS/MS and enzyme-linked immunosorbent assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of lipid mediators like RvE1.
4.1.1. Sample Preparation
-
Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable solvent, such as methanol or a chloroform/methanol mixture, often on ice to minimize degradation. A common ratio is 1:1 (v/v) methanol:chloroform.
-
Lipid Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the lipid fraction.
-
SPE Protocol:
-
Condition a C18 SPE cartridge with methanol and then water.
-
Load the acidified sample (pH ~3.5 with formic acid).
-
Wash the cartridge with water and then a low percentage of methanol to remove polar impurities.
-
Elute the lipids with a high percentage of methanol or methyl formate.
-
-
LLE Protocol:
-
Add a mixture of chloroform and methanol to the homogenized tissue.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic layer containing the lipids.
-
-
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase, typically a methanol/water mixture.
4.1.2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the lipid mediators.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for RvE1 (e.g., m/z 349 -> m/z 195) and its deuterated internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits for RvE1 are commercially available and offer a higher-throughput alternative to LC-MS/MS, though they may have limitations in specificity.
4.2.1. General ELISA Protocol
-
Sample and Standard Preparation: Prepare tissue homogenates as described for LC-MS/MS. Dilute samples and prepare a standard curve using the provided RvE1 standards.
-
Coating: The microplate wells are pre-coated with a capture antibody specific for RvE1.
-
Incubation: Add standards and samples to the wells and incubate to allow RvE1 to bind to the immobilized antibody.
-
Washing: Wash the wells to remove unbound components.
-
Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different epitope on RvE1.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to a colored product.
-
Stopping the Reaction: Stop the reaction with an acid solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of RvE1 is determined by comparing the sample absorbance to the standard curve.
Signaling Pathways of Resolvin E1
RvE1 exerts its pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily ChemR23 (also known as ERV1) and, to a lesser extent, the leukotriene B4 receptor 1 (BLT1).
ChemR23 Signaling
ChemR23 is considered the primary receptor for RvE1. Upon binding, it initiates a signaling cascade that leads to:
-
Inhibition of NF-κB: RvE1 binding to ChemR23 can suppress the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the production of inflammatory cytokines.
-
Activation of Akt and ERK: RvE1 can stimulate the phosphorylation of Akt and ERK, which are involved in cell survival and proliferation.
-
Stimulation of Phagocytosis: Activation of ChemR23 on macrophages enhances their ability to engulf and clear apoptotic neutrophils, a key process in the resolution of inflammation.
-
Increased IL-10 Production: RvE1 can promote the secretion of the anti-inflammatory cytokine IL-10 from macrophages.
BLT1 Signaling
RvE1 can also act as a partial agonist or antagonist at the BLT1 receptor, which is the high-affinity receptor for the potent pro-inflammatory mediator leukotriene B4 (LTB4). This interaction leads to:
-
Inhibition of Neutrophil Infiltration: By competing with LTB4 for binding to BLT1, RvE1 can dampen the pro-inflammatory signals that attract neutrophils to the site of inflammation.
-
Modulation of Calcium Signaling: RvE1 can induce a partial increase in intracellular calcium, which can influence various cellular responses.
Visualizations
Biosynthetic Pathway of Resolvin E1
Caption: Transcellular biosynthesis of Resolvin E1.
Resolvin E1 Signaling Pathways
Caption: Resolvin E1 signaling via ChemR23 and BLT1 receptors.
Conclusion
The endogenous production of Resolvin E1 in human tissues represents a critical pathway for the active resolution of inflammation. The intricate transcellular biosynthesis involving endothelial cells and leukocytes underscores the coordinated cellular communication required to restore homeostasis. While quantitative data on RvE1 levels in a wide range of human tissues are still emerging, the available evidence points to its significant role in various physiological and pathological processes. The detailed experimental protocols and understanding of its signaling pathways provided in this guide are intended to facilitate further research into the therapeutic potential of RvE1 and its analogues for the treatment of inflammatory diseases. Future studies focusing on the precise quantification of RvE1 in different human tissues and disease states will be crucial for advancing our understanding of its role in human health and for the development of novel pro-resolving therapies.
References
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
The Indispensable Role of Deuterated Standards in Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate and dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. As the analytical rigor of lipidomics continues to advance, the use of stable isotope-labeled internal standards has become a cornerstone for achieving reliable and reproducible results. Among these, deuterated standards—lipid molecules in which one or more hydrogen atoms have been replaced by deuterium—have emerged as indispensable tools. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated standards in mass spectrometry-based lipidomics.
The Core Principle: Isotope Dilution Mass Spectrometry
The fundamental concept behind using deuterated internal standards lies in the principle of isotope dilution mass spectrometry.[1] A known quantity of a deuterated lipid, which is chemically identical to the endogenous lipid of interest (analyte) but has a higher mass due to the presence of deuterium atoms, is introduced into a biological sample at the earliest stage of sample preparation.[1] This "spiked" sample is then subjected to the entire analytical workflow, including extraction, derivatization (if necessary), and chromatographic separation, before detection by a mass spectrometer.
Because the deuterated standard and the endogenous analyte exhibit nearly identical physicochemical properties, they experience similar losses during sample processing and similar ionization efficiencies in the mass spectrometer.[2] The mass spectrometer can readily distinguish between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, a precise and accurate quantification of the analyte can be achieved, effectively correcting for variations in sample handling and instrument response.[3]
Advantages and Considerations of Deuterated Standards
The use of deuterated lipids as internal standards offers several distinct advantages in quantitative lipidomics:
-
Correction for Matrix Effects: Biological samples are complex matrices that can significantly impact the ionization efficiency of analytes, a phenomenon known as the matrix effect. Since deuterated standards co-elute closely with their endogenous counterparts in liquid chromatography (LC), they experience similar matrix effects, allowing for effective normalization.[2]
-
Compensation for Sample Loss: Losses can occur at various stages of sample preparation, from extraction to sample transfer. By adding the deuterated standard at the beginning of the workflow, any subsequent losses will affect both the standard and the analyte proportionally, ensuring the accuracy of the final calculated concentration.
-
Improved Precision and Accuracy: The stable isotope dilution method significantly enhances the precision and accuracy of quantification compared to methods relying on external calibration or a single, non-isotopically labeled internal standard for all analytes.
Despite their advantages, there are some considerations to keep in mind when using deuterated standards:
-
Potential for Isotopic Scrambling or Exchange: In some instances, deuterium atoms may exchange with hydrogen atoms from the surrounding environment, potentially compromising the accuracy of quantification.
-
Slight Chromatographic Shift: Due to the kinetic isotope effect, deuterated compounds may exhibit a slightly different retention time in LC compared to their non-deuterated analogs. This is typically a minor shift but should be considered during method development.
-
Cost and Availability: The synthesis of high-purity deuterated lipid standards can be complex and expensive, and not all lipid species may be commercially available as deuterated analogs.
A Comparative Look: Deuterated vs. Other Internal Standards
While deuterated standards are widely used, other types of internal standards, such as carbon-13 labeled lipids and odd-chain lipids, are also employed in lipidomics. The choice of internal standard depends on the specific requirements of the analysis.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids | Analytes with some hydrogen atoms replaced by deuterium. | Co-elute closely with the endogenous analyte in LC, effectively correcting for matrix effects. | Potential for isotopic scrambling or exchange; may exhibit a slight retention time shift in LC. |
| ¹³C-Labeled Lipids | Analytes with some carbon atoms replaced by the stable isotope ¹³C. | Negligible isotope effect on retention time; reduced risk of isotopic exchange compared to deuterium. | Generally more expensive to synthesize than deuterated standards. |
| Odd-Chain Lipids | Lipids with fatty acid chains containing an odd number of carbon atoms. | Not naturally abundant in most mammalian systems, minimizing interference with endogenous lipids; often more cost-effective. | May not perfectly mimic the extraction and ionization behavior of all even-chained endogenous lipids. |
Experimental Workflow for Quantitative Lipidomics Using Deuterated Standards
The successful implementation of deuterated standards in a lipidomics workflow requires meticulous attention to detail at each step. Below is a generalized experimental workflow, followed by a more detailed protocol for a common lipid extraction method.
References
Preliminary In Vitro Studies of Resolvin E1: A Technical Guide to its Anti-inflammatory and Pro-Resolving Effects
Executive Summary: Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a key player in the active resolution of inflammation. Unlike traditional anti-inflammatory agents that block the onset of inflammation, RvE1 orchestrates the return to tissue homeostasis. Preliminary in vitro studies have elucidated its mechanisms, which are primarily mediated through two distinct G protein-coupled receptors: ChemR23 and BLT1. By engaging these receptors, RvE1 inhibits neutrophil chemotaxis, downregulates pro-inflammatory cytokine production, and enhances the clearance of apoptotic cells by macrophages. This guide provides an in-depth overview of the foundational in vitro research, detailing the signaling pathways, cellular effects, and key experimental protocols used to characterize the potent pro-resolving actions of RvE1.
Introduction to Resolvin E1 and Inflammation Resolution
Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic diseases. The resolution of acute inflammation is now understood to be an active, highly orchestrated process rather than a passive decay of pro-inflammatory signals. Specialized Pro-resolving Mediators (SPMs) are a superfamily of lipid mediators, including resolvins, lipoxins, protectins, and maresins, that are biosynthesized during the resolution phase to actively terminate the inflammatory response.[1][2]
Resolvin E1 (5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid) is a prominent member of the E-series resolvins, generated from EPA via enzymatic pathways often involving cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[3][4] Its potent bioactions include limiting excessive leukocyte infiltration into tissues and stimulating macrophage-mediated removal of microbes and cellular debris, thereby facilitating tissue repair and regeneration.[3]
Core Mechanisms of Action: Receptor Engagement and Signaling
RvE1 exerts its effects by binding to specific cell surface receptors, initiating intracellular signaling cascades that counter pro-inflammatory pathways.
Receptor Engagement
-
ChemR23 (CMKLR1): This G protein-coupled receptor is a primary target for RvE1. It is expressed on various immune cells, including monocytes, macrophages, and dendritic cells. The binding of RvE1 to ChemR23 typically leads to the inhibition of pro-inflammatory signaling, most notably the NF-κB pathway. For instance, in HEK293 cells transfected to express ChemR23, RvE1 treatment inhibited TNF-α-stimulated nuclear translocation of NF-κB.
-
BLT1: Originally identified as the high-affinity receptor for the potent pro-inflammatory chemoattractant Leukotriene B4 (LTB4), BLT1 is also a target for RvE1. RvE1 acts as a partial agonist at this receptor. By binding to BLT1 on leukocytes, RvE1 can dampen the potent pro-inflammatory signals mediated by LTB4, effectively acting as a brake on neutrophil activation and recruitment. This interaction attenuates LTB4-induced NF-κB activation and inhibits adenylate cyclase.
Key Intracellular Signaling Pathways
RvE1 modulates several key signaling pathways to orchestrate the resolution of inflammation.
-
Inhibition of the NF-κB Pathway: A central mechanism of RvE1's anti-inflammatory action is the suppression of the NF-κB signaling cascade. In various cell types, including microglia and macrophages, pre-treatment with RvE1 prevents the LPS or TNF-α-induced nuclear translocation of the NF-κB p65 subunit. This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.
-
Activation of PI3K/Akt and MAPK/ERK Pathways: RvE1 signaling through ChemR23 can also activate pro-resolving and cell survival pathways. Studies have shown that RvE1 stimulates the phosphorylation of Akt and extracellular signal-regulated kinase (ERK). These pathways are linked to the enhancement of macrophage phagocytosis, a key step in clearing apoptotic cells and debris from the inflamed site.
-
Modulation of PLC and Intracellular Calcium: In specialized cells like conjunctival goblet cells, RvE1 utilizes both ChemR23 and BLT1 to activate Phospholipase C (PLC). This leads to an increase in intracellular calcium ([Ca2+]i), which in turn stimulates mucin secretion, a protective function at mucosal surfaces.
Caption: RvE1 signaling through ChemR23 and BLT1 receptors.
Summary of Quantitative In Vitro Effects
RvE1 has been shown to modulate a wide range of cellular functions in a concentration-dependent manner. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Receptor Binding and Affinity
| Ligand | Receptor/Cell Type | Parameter | Value | Reference |
|---|---|---|---|---|
| [³H]RvE1 | Human PMN Membranes | K_d_ | 48.3 nM |
| [³H]RvE1 | Recombinant Human BLT1 | K_d_ | 45 nM | |
Table 2: Effects on Leukocyte Function
| Assay | Cell Type | RvE1 Concentration | Effect | Reference |
|---|---|---|---|---|
| CD18 Surface Expression | Human PMNs | Not specified | ↓ 47.1% at 15 min | |
| CD18 Surface Expression | Human Monocytes | Not specified | ↓ 46.5% at 15 min | |
| IL-8 Directed Chemotaxis | Human Neutrophils | 10 - 100 nM | Significant Inhibition | |
| Phagocytosis (Zymosan) | Murine Macrophages | 100 nM | ↑ 95% |
| NF-κB Activation (TNF-α) | ChemR23-HEK293 cells | EC_50_ | ~1.0 nM | |
Table 3: Modulation of Inflammatory Mediators
| Cell Type | Stimulus | Mediator | RvE1 Concentration | Effect | Reference |
|---|---|---|---|---|---|
| Microglial cells (BV-2) | LPS | TNF-α, IL-6, IL-1β mRNA | Not specified | ↓ Gene Expression | |
| Human Corneal Epithelial Cells | Hyperosmolar Stress | IL-6 Release | 0.1 µM | ↓ 41% | |
| Human Corneal Epithelial Cells | Hyperosmolar Stress | IL-8 Release | 0.1 µM | ↓ 52% | |
| Dental Pulp Stem Cells | LPS | TNF-α, IL-1β, IL-6 mRNA | Not specified | Significant ↓ |
| Choroid-Retinal Endothelial Cells | IL-1β | IL-8, MIP-1β, RANTES | 50 nM | Significant ↓ | |
Key Experimental Protocols
Reproducible in vitro assays are fundamental to studying the bioactions of RvE1. Below are detailed methodologies for commonly performed experiments.
Cell Culture and Inflammatory Stimulation
-
Cell Lines: Culture relevant cells (e.g., murine macrophages like RAW 264.7 or microglial BV-2 cells) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Primary Cells: Isolate primary cells, such as human polymorphonuclear neutrophils (PMNs) or peripheral blood mononuclear cells (PBMCs), from fresh blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Pre-treatment: Seed cells to the desired density. Prior to stimulation, pre-incubate the cells with RvE1 (typically in the range of 1-100 nM) or vehicle control (e.g., ethanol) for a specified time (e.g., 15-60 minutes).
-
Stimulation: Add the inflammatory stimulus, such as Lipopolysaccharide (LPS, e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α, e.g., 4 ng/mL), to the cell cultures and incubate for the desired period (e.g., 1 to 24 hours).
Neutrophil Chemotaxis Assay
-
Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.
-
Chemoattractant: Add a chemoattractant, such as Interleukin-8 (IL-8), to the lower wells.
-
Cell Preparation: Isolate fresh human neutrophils and resuspend them in an appropriate buffer. Pre-incubate the neutrophils with various concentrations of RvE1 (e.g., 10 nM, 100 nM) or vehicle.
-
Migration: Add the pre-treated neutrophils to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C to allow for cell migration towards the chemoattractant.
-
Quantification: After incubation, remove the membrane, fix, and stain the cells. Count the number of cells that have migrated to the lower side of the membrane using light microscopy. Compare the migration in RvE1-treated groups to the vehicle control.
Macrophage Phagocytosis Assay
-
Target Preparation: Prepare phagocytic targets, such as opsonized zymosan particles labeled with a fluorescent dye (e.g., FITC) or apoptotic PMNs stained with a pH-sensitive dye.
-
Cell Plating: Plate macrophages (e.g., murine peritoneal macrophages) in a multi-well plate and allow them to adhere.
-
Treatment: Treat the adherent macrophages with RvE1 (e.g., 1-100 nM) or vehicle for a short period.
-
Co-incubation: Add the prepared fluorescent targets to the macrophage culture at a specific ratio (e.g., 10:1 zymosan-to-cell). Incubate for 1-2 hours to allow phagocytosis.
-
Analysis:
-
Microscopy: Wash the cells to remove non-ingested particles, fix, and visualize using fluorescence microscopy. Count the number of ingested particles per cell.
-
Flow Cytometry: Gently scrape the cells, quench extracellular fluorescence with a reagent like trypan blue, and analyze the cell population for fluorescence intensity using a flow cytometer. The increase in fluorescence indicates enhanced phagocytosis.
-
Caption: A generalized workflow for in vitro studies of RvE1.
Analysis of NF-κB Nuclear Translocation
-
Cell Culture: Grow cells (e.g., ChemR23-transfected HEK293 cells) on glass coverslips in a multi-well plate.
-
Treatment: Pre-treat with RvE1 (e.g., 100 ng/mL) for 2 hours, followed by stimulation with TNF-α (e.g., 4 ng/mL) for 1 hour.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging: Visualize the cells using a fluorescence microscope. In unstimulated or RvE1-protected cells, p65 staining will be primarily cytoplasmic. In TNF-α stimulated cells, the p65 staining will translocate to the nucleus, co-localizing with the DAPI stain.
-
Western Blot (Nuclear Fraction): Alternatively, perform subcellular fractionation to isolate nuclear and cytoplasmic proteins. Analyze the fractions for p65 content via Western blotting to quantitatively assess translocation.
Conclusion and Future Directions
Preliminary in vitro studies have been instrumental in defining Resolvin E1 as a potent pro-resolving mediator. Research has clearly established its ability to engage specific receptors, ChemR23 and BLT1, to counter-regulate leukocyte activation, inhibit the production of inflammatory cytokines, and promote the clearance of cellular debris. The detailed protocols and quantitative data gathered from these foundational experiments provide a robust framework for further investigation.
For drug development professionals, these findings highlight RvE1 and its signaling pathways as promising therapeutic targets for a host of inflammatory diseases. Future in vitro research should continue to explore the effects of RvE1 on a wider range of cell types involved in specific pathologies, dissect the complex cross-talk between its signaling pathways, and identify more stable synthetic analogs with enhanced therapeutic potential.
References
- 1. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
The Therapeutic Promise of Resolvin E1 Analogs: A Technical Guide
An In-depth Exploration for Researchers and Drug Development Professionals
Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a potent orchestrator of inflammation resolution. Its ability to actively terminate inflammatory processes, rather than simply suppressing them, has positioned it and its synthetic analogs as promising therapeutic candidates for a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the core biology of RvE1, the therapeutic potential of its analogs, detailed experimental protocols for their evaluation, and the intricate signaling pathways they modulate.
Core Concepts: Resolvin E1 and the Resolution of Inflammation
Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active process mediated by a superfamily of specialized pro-resolving mediators (SPMs), including resolvins, lipoxins, protectins, and maresins.[1] RvE1, a key member of the E-series resolvins, exerts its effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1) and, in some contexts, by antagonizing the pro-inflammatory leukotriene B4 receptor, BLT1.[2][3] This dual action allows RvE1 to inhibit neutrophil infiltration, stimulate the clearance of apoptotic cells (efferocytosis) by macrophages, and downregulate the production of pro-inflammatory cytokines and chemokines.[4][5]
Therapeutic Potential of Resolvin E1 Analogs
The native form of RvE1 has a short biological half-life due to rapid metabolic inactivation, limiting its therapeutic utility. This has driven the development of synthetic analogs with improved stability and enhanced potency. These analogs are being investigated for a multitude of inflammatory conditions, including dry eye disease, retinal diseases, asthma, inflammatory bowel disease, rheumatoid arthritis, and cardiovascular diseases.
Quantitative Data on Resolvin E1 and Analog Efficacy
The following tables summarize key quantitative data from various preclinical studies, highlighting the potency and efficacy of RvE1 and its analogs.
| Mediator | Model System | Concentration/Dose | Observed Effect | Reference |
| Resolvin E1 | Human ChemR23-transfected CHO cells | 0.01-100 nM | Dose-dependent phosphorylation of Akt | |
| Resolvin E1 | Human macrophages | Not specified | Enhanced phagocytosis of zymosan A | |
| Resolvin E1 | Mouse model of P. acnes-induced peritonitis | 300 pg (intraperitoneal) | ~30% suppression of neutrophil influx | |
| cis-α-CP-RvE1 (analog) | Mouse model of P. acnes-induced peritonitis | Not specified | Showed remarkable anti-inflammatory effects | |
| trans-β-CP-RvE1 (analog) | Mouse model of P. acnes-induced peritonitis | Not specified | ~50% suppression of neutrophil influx (more active than RvE1) | |
| Resolvin E1 | Human whole blood | 10-100 nM | Stimulated L-selectin shedding and reduced CD18 expression on neutrophils and monocytes | |
| Resolvin E1 | Cultured rat conjunctival goblet cells | 10⁻⁹ M | Significantly increased intracellular Ca²⁺ | |
| Resolvin E1 | BV-2 microglial cells (in vitro) | Not specified | Decreased LPS-induced pro-inflammatory cytokine gene expression | |
| 19-(p-fluorophenoxy)-RvE1 (analog) | Murine model of peritonitis | Not specified | Retained biological activity, reducing PMN infiltration and pro-inflammatory cytokine/chemokine production |
Key Signaling Pathways
RvE1 exerts its pro-resolving effects through intricate signaling cascades initiated by receptor binding. The primary pathways involve the ChemR23 and BLT1 receptors.
Resolvin E1-ChemR23 Signaling Pathway
Activation of the G protein-coupled receptor ChemR23 by RvE1 triggers several downstream signaling events that collectively contribute to the resolution of inflammation. This pathway is crucial for mediating the anti-inflammatory and pro-resolving actions of RvE1.
References
- 1. Signaling pathways activated by resolvin E1 to stimulate mucin secretion and increase intracellular Ca2+ in cultured rat conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Resolvin E1 receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Resolvin E1 and Its Conformationally Restricted Cyclopropane Congeners with Potent Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Resolvin E1 in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Resolvin E1 (RvE1) in human plasma. The use of a stable isotope-labeled internal standard, Resolvin E1-d4 (RvE1-d4), ensures high accuracy and precision. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation by solid-phase extraction (SPE), optimized chromatographic separation, and mass spectrometric detection using Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies, clinical research, and other applications requiring precise measurement of this potent pro-resolving lipid mediator.
Introduction
Resolvin E1 (RvE1) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs) family, RvE1 plays a critical role in the resolution of inflammation by inhibiting neutrophil infiltration, stimulating macrophage phagocytosis of apoptotic cells, and downregulating pro-inflammatory cytokine production. Given its potent bioactivity at picomolar to nanomolar concentrations, the accurate and precise quantification of RvE1 in biological matrices is essential for understanding its physiological roles and therapeutic potential. LC-MS/MS offers the necessary sensitivity and selectivity for this purpose, and the inclusion of a deuterated internal standard like RvE1-d4 is crucial for correcting matrix effects and variabilities in sample processing.
Experimental Protocols
Materials and Reagents
-
Resolvin E1 (Cayman Chemical or equivalent)
-
This compound (Cayman Chemical or equivalent)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Human plasma (K2EDTA)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 1 ng/mL). Vortex briefly.
-
Protein Precipitation: Add 1.5 mL of cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and dilute with 8 mL of water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an LC vial for injection.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Resolvin E1 | 349.2 | 195.1 | 15 |
| This compound | 353.2 | 198.1 | 15 |
Note: Collision energies should be optimized for the specific mass spectrometer used.
Data Presentation
The quantitative performance of the method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 10 - 5000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Workflow
Caption: Experimental workflow for the quantification of Resolvin E1.
Resolvin E1 Signaling Pathway
Resolvin E1 exerts its pro-resolving effects by binding to G protein-coupled receptors, primarily ChemR23 (also known as ERV1 or CMKLR1) and BLT1 (the leukotriene B4 receptor).
Protocol for Solid-Phase Extraction of Resolvins from Plasma: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These potent lipid mediators play a crucial role in the resolution of inflammation, a tightly regulated process essential for tissue homeostasis and repair. Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, resolvins actively orchestrate its timely cessation. Their mechanisms of action include inhibiting neutrophil infiltration, enhancing the clearance of apoptotic cells by macrophages, and counteracting the production of pro-inflammatory mediators. Given their potent bioactivity at picogram to nanogram levels, the accurate and reliable quantification of resolvins in biological matrices like plasma is critical for understanding their role in health and disease, and for the development of novel pro-resolving therapeutics.
This application note provides a detailed protocol for the solid-phase extraction (SPE) of resolvins from plasma samples, a necessary step for their subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Resolvin Signaling Pathways
Resolvins exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of various immune cells. This interaction triggers intracellular signaling cascades that ultimately modulate cellular functions to promote the resolution of inflammation. For instance, Resolvin E1 (RvE1) binds to the ChemR23 receptor, leading to the inhibition of the pro-inflammatory transcription factor NF-κB. Resolvin D1 (RvD1) can signal through GPR32 and ALX/FPR2 receptors to enhance macrophage phagocytosis of apoptotic cells and debris.
Caption: Overview of resolvin signaling pathways in immune cells.
Experimental Protocol: Solid-Phase Extraction of Resolvins from Plasma
This protocol details the extraction of resolvins from plasma using C18 solid-phase extraction cartridges. The procedure involves protein precipitation, sample loading, washing to remove interferences, and elution of the target analytes.
Materials and Reagents
-
Human plasma (collected in tubes containing an anticoagulant such as EDTA or heparin)
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standards (e.g., deuterated resolvins)
-
Nitrogen gas evaporator
-
Centrifuge
Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add 1.5 mL of cold methanol containing internal standards.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 60 minutes to enhance protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Acidify the supernatant with 20 µL of 1% formic acid.
Solid-Phase Extraction Workflow
Caption: Step-by-step solid-phase extraction workflow.
Detailed SPE Protocol
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 3 mL of water through it. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Load the acidified plasma supernatant onto the conditioned C18 SPE cartridge.
-
Allow the sample to pass through the cartridge at a slow, steady flow rate (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the resolvins from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Quantitative Data Summary
The efficiency of the SPE protocol is critical for accurate quantification. The following table summarizes typical performance data for the extraction of resolvins and other lipid mediators from plasma using reversed-phase SPE.
| Parameter | C18 SPE | Polymeric SPE | Reference |
| Recovery Rate (%) | |||
| Resolvin D1 | 85 ± 5 | 90 ± 7 | [1] |
| Resolvin E1 | 82 ± 6 | 88 ± 5 | [1] |
| Elution Volume (mL) | 2 | 1.2 | [2] |
| Sample Loading Volume (mL) | 0.5 - 1.0 | 0.1 - 0.5 | [2] |
| Reconstitution Volume (µL) | 50 - 100 | 50 | [2] |
Note: Recovery rates and optimal volumes may vary depending on the specific SPE cartridge, instrumentation, and the specific resolvin being analyzed. Method validation is essential for each application.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of resolvins from plasma. The described method, coupled with sensitive analytical techniques like LC-MS/MS, enables the reliable quantification of these potent pro-resolving mediators. The ability to accurately measure resolvin levels in biological samples is fundamental for advancing our understanding of inflammation resolution and for the development of innovative therapeutic strategies targeting inflammatory diseases.
References
Application Notes and Protocols for Resolvin E1 Analysis in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a critical role in the resolution of inflammation, making it a key target for research in inflammatory diseases and a potential therapeutic agent.[1] Accurate quantification of RvE1 in tissue samples is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the sample preparation and analysis of RvE1 in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Resolvin E1 Signaling Pathway
Resolvin E1 exerts its pro-resolving effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1) and BLT1. This interaction triggers downstream signaling cascades that ultimately lead to the inhibition of pro-inflammatory pathways and the promotion of tissue repair. The binding of RvE1 to its receptors can activate pathways involving phosphoinositide 3-kinase (PI3K), Akt, and extracellular signal-regulated kinase (ERK), while inhibiting the activation of the pro-inflammatory transcription factor NF-κB.
Experimental Workflow for RvE1 Analysis
The overall workflow for the analysis of Resolvin E1 from tissue samples involves several key steps, from sample collection to data acquisition. Each step is critical for obtaining accurate and reproducible results.
Experimental Protocols
Tissue Homogenization
Proper homogenization is essential to release RvE1 from the tissue matrix.
Materials:
-
Tissue sample (frozen at -80°C)
-
Homogenization buffer (e.g., PBS with antioxidants like BHT)
-
Mechanical homogenizer (e.g., bead beater, Potter-Elvehjem homogenizer)
-
Centrifuge
Protocol:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Place the tissue in a pre-chilled tube containing homogenization buffer and stainless steel beads or use a glass homogenizer.
-
Homogenize the tissue on ice to prevent degradation of lipids.
-
Centrifuge the homogenate at a low speed (e.g., 1500 x g) for 10 minutes at 4°C to pellet cellular debris.[2]
-
Collect the supernatant for further processing.
Solid-Phase Extraction (SPE)
SPE is a critical step for purifying and concentrating RvE1 from the tissue homogenate.[3] C18 cartridges are commonly used for this purpose.[2][4]
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water (HPLC grade)
-
Methyl formate
-
Nitrogen gas evaporator
-
Vortex mixer
Protocol:
-
Condition the SPE Cartridge: Sequentially wash the C18 cartridge with 2-3 volumes of methanol followed by 2-3 volumes of water.
-
Load the Sample: Acidify the tissue homogenate supernatant with a weak acid (e.g., to pH 3.5) and load it onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 2-3 volumes of water to remove polar impurities, followed by a wash with a low percentage of methanol in water (e.g., 15% methanol) to remove less polar interferences.
-
Elute RvE1: Elute the resolvins from the cartridge using methyl formate followed by methanol.
-
Dry the Eluate: Evaporate the solvent from the eluate under a gentle stream of nitrogen gas.
-
Reconstitute: Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of lipid mediators like RvE1.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
The analysis is typically performed in negative ion mode.
Chromatographic Conditions (Illustrative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.01% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80/20, v/v) with 0.01% formic acid
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to ensure good separation of RvE1 from other lipid mediators.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of Resolvin E1. Note that these values may need to be optimized for specific instruments and experimental conditions.
Table 1: Illustrative LC-MS/MS Parameters for Resolvin E1
| Parameter | Value | Reference |
| Ionization Mode | Negative ESI | |
| Precursor Ion (m/z) | 349.2 | |
| Product Ion 1 (m/z) | 195.1 | - |
| Product Ion 2 (m/z) | 213.1 | |
| Declustering Potential (DP) | -60 V | - |
| Collision Energy (CE) | -25 eV | - |
Note: Specific MRM transitions and instrument parameters should be optimized in-house.
Table 2: Performance Characteristics for Lipid Mediator Analysis
| Parameter | Typical Value | Reference |
| Recovery | 78-87% | |
| Limit of Detection (LOD) | 0.1 - 5 pg on column | - |
| Limit of Quantification (LOQ) | 0.02–0.2 nM | |
| Linearity (r²) | >0.99 | - |
These values are representative of methods for the analysis of specialized pro-resolving mediators and may vary depending on the specific tissue matrix and analytical method.
Conclusion
The protocols and data presented provide a comprehensive guide for the sample preparation and analysis of Resolvin E1 in tissue homogenates. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible quantification of this important pro-resolving mediator, facilitating a deeper understanding of its role in health and disease. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of RvE1.
References
- 1. Resolvin E1 regulates inflammation at the cellular and tissue level and restores tissue homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel proresolving and tissue-regenerative resolvin and protectin sulfido-conjugated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Lipid Profiling Using Resolvin E1-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive analysis of lipids in biological systems, is a critical field for understanding cellular physiology and pathology. Specialized pro-resolving mediators (SPMs), such as resolvins, are a class of lipid mediators derived from omega-3 fatty acids that play a pivotal role in the resolution of inflammation.[1][2] Accurate quantification of these transient and low-abundance molecules is essential for elucidating their roles in health and disease, and for the development of novel therapeutics.
Resolvin E1 (RvE1) is an SPM derived from eicosapentaenoic acid (EPA) that exhibits potent anti-inflammatory and pro-resolving activities.[1] Due to the inherent variability in sample preparation and analytical instrumentation, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible quantification in lipid profiling studies.[3][4] Resolvin E1-d4 (RvE1-d4), a deuterated analog of RvE1, serves as an ideal internal standard, closely mimicking the chemical and physical properties of the endogenous analyte, thereby correcting for variations during extraction, derivatization, and detection.
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of RvE1 and other eicosanoids in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Resolvin E1 (Analytical Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Biological samples (e.g., plasma, serum, cell culture supernatant)
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for the isolation and concentration of eicosanoids from biological matrices.
-
Internal Standard Spiking: To 500 µL of the biological sample (e.g., plasma), add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution in methanol).
-
Protein Precipitation: Add 1.5 mL of cold methanol to the sample, vortex thoroughly, and centrifuge at 3000 rpm for 10 minutes at 4°C to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 63:37:0.02 v/v/v water:acetonitrile:formic acid).
LC-MS/MS Analysis
The analysis of resolvins is typically performed using reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in negative ion mode.
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:15 v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 21% B to 98% B over 25 minutes is a suitable starting point.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for RvE1 and RvE1-d4 need to be optimized on the specific instrument.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Resolvin E1 and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Resolvin E1 | 349.2 | 195.1 | -20 |
| This compound | 353.2 | 198.1 | -20 |
Note: These values are illustrative and should be optimized for the specific mass spectrometer being used.
Table 2: Method Performance Characteristics
The use of a deuterated internal standard significantly improves the accuracy and precision of quantification.
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.2 nM |
| Intra-day Accuracy | ± 15% |
| Inter-day Precision (CV%) | < 15% |
| Recovery | 78% - 87% |
Data are representative and based on typical performance for eicosanoid analysis using stable isotope dilution methods.
Mandatory Visualization
Caption: Experimental workflow for lipid profiling using this compound.
Caption: Simplified signaling pathway of Resolvin E1.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Resolvin E1 and other related lipid mediators in complex biological matrices. The detailed protocol and representative data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement high-precision lipid profiling in their studies. This approach is crucial for advancing our understanding of the roles of specialized pro-resolving mediators in health and disease and for the development of novel therapeutic strategies targeting the resolution of inflammation.
References
Application Notes and Protocols for the Quantification of Resolvin E1 in Bronchoalveolar Lavage Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a crucial role in the active resolution of inflammation, a process essential for tissue homeostasis and repair. In the context of pulmonary health, RvE1 has been shown to dampen airway inflammation, reduce hyperresponsiveness, and promote the clearance of inflammatory debris, making it a molecule of significant interest in respiratory diseases such as Acute Respiratory Distress Syndrome (ARDS) and asthma.[1][2][3][4][5]
Bronchoalveolar lavage (BAL) fluid is a valuable biological sample that provides a window into the inflammatory and immunological environment of the lower respiratory tract. The quantification of RvE1 in BAL fluid can offer insights into the resolution status of lung inflammation and may serve as a biomarker for disease severity and therapeutic response. These application notes provide detailed protocols for the quantification of RvE1 in BAL fluid using mass spectrometry, a highly sensitive and specific analytical technique.
Data Presentation
The quantification of endogenous lipid mediators like Resolvin E1 in human bronchoalveolar lavage fluid is a complex analytical challenge due to their very low concentrations and transient nature. While the role of RvE1 and other specialized pro-resolving mediators (SPMs) in the resolution of lung inflammation is an active area of research, specific concentration ranges in BAL fluid from healthy volunteers versus patients with respiratory diseases like ARDS or asthma are not yet well-established in the published literature.
Studies have demonstrated the presence and biological activity of RvE1 in the lungs and have shown that levels of SPMs can be dysregulated in inflammatory lung diseases. For instance, in other sample types like plasma, decreased levels of RvE1 have been observed in smokers. In bronchoalveolar lavage fluid of individuals with Chronic Obstructive Pulmonary Disease (COPD), there is a general decrease in SPMs. However, direct comparative values for RvE1 in the BAL fluid of healthy, ARDS, and asthma cohorts are not consistently reported.
The table below summarizes the typical analytical performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of SPMs, including RvE1, in biological samples. These values are indicative of the sensitivity required for such measurements.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LOQ) | 0.02 - 0.2 nM | |
| Lower Limit of Detection (LOD) | 0.01 - 17.65 ng/mL | |
| Intraday Repeatability (RSD) | <15% | |
| Interday Reproducibility (RSD) | <15% | |
| Extraction Recovery | 29 - 134% |
Researchers are encouraged to establish their own reference ranges based on their specific study populations and analytical methodologies.
Experimental Protocols
Bronchoalveolar Lavage (BAL) Fluid Collection and Immediate Processing
Standardized collection of BAL fluid is critical for reproducible results.
Materials:
-
Sterile, preservative-free 0.9% saline
-
Bronchoscope
-
Sterile collection traps
-
Refrigerated centrifuge
-
Polypropylene centrifuge tubes
-
-80°C freezer
Protocol:
-
Perform bronchoalveolar lavage according to established clinical guidelines.
-
Collect the returned fluid in sterile collection traps on ice.
-
Immediately transport the collected BAL fluid to the laboratory on ice.
-
Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C to pellet cells and debris.
-
Carefully aspirate the supernatant (cell-free BAL fluid) and transfer it to clean polypropylene tubes.
-
Aliquot the supernatant to avoid multiple freeze-thaw cycles.
-
Immediately store the aliquots at -80°C until extraction.
Solid-Phase Extraction (SPE) of Resolvin E1 from BAL Fluid
This protocol is for the extraction and concentration of lipid mediators from BAL fluid using a C18 solid-phase extraction cartridge.
Materials:
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Deuterated internal standard for RvE1 (e.g., RvE1-d5)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Nitrogen gas evaporator
-
Vortex mixer
Protocol:
-
Thaw the frozen BAL fluid samples on ice.
-
Spike the BAL fluid sample with the deuterated internal standard to a final concentration appropriate for the LC-MS/MS method (e.g., 100 pg/mL).
-
Acidify the sample with formic acid to a pH of approximately 3.5.
-
Condition the SPE cartridge:
-
Wash with 2 mL of methanol.
-
Equilibrate with 2 mL of water.
-
-
Load the sample:
-
Slowly load the acidified BAL fluid onto the conditioned SPE cartridge.
-
-
Wash the cartridge:
-
Wash with 2 mL of water to remove salts and polar impurities.
-
Wash with 2 mL of 15% methanol in water to remove more polar lipids.
-
-
Elute the analytes:
-
Elute the RvE1 and other lipid mediators with 2 mL of methanol into a clean collection tube.
-
-
Dry the eluate:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
-
Reconstitute the sample:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water).
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Quantification of Resolvin E1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a general protocol and should be optimized for the specific instrumentation used.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
LC Parameters (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Parameters (Example for RvE1):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
RvE1: Q1: 349.2 m/z -> Q3: 195.1 m/z
-
RvE1-d5 (Internal Standard): Q1: 354.2 m/z -> Q3: 199.1 m/z
-
-
Optimize collision energy and other source parameters for maximum sensitivity.
Data Analysis:
-
Generate a calibration curve using a series of known concentrations of an authentic RvE1 standard.
-
Quantify the amount of RvE1 in the BAL fluid samples by comparing the peak area ratio of the endogenous RvE1 to the deuterated internal standard against the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Resolvin E1 in BAL fluid.
Resolvin E1 Signaling Pathway
Caption: Key signaling pathways of Resolvin E1.
References
- 1. mdpi.com [mdpi.com]
- 2. Specialized pro-resolving mediators in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specialized pro-resolving mediators in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolvins: Natural Agonists for Resolution of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Resolvin E1-d4 in Experimental Colitis Models
Audience: Researchers, scientists, and drug development professionals in gastroenterology, immunology, and pharmacology.
Introduction: Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3] It plays a crucial role in the active resolution of inflammation, a process essential for tissue protection and return to homeostasis.[4] In the context of inflammatory bowel disease (IBD), RvE1 has demonstrated potent anti-inflammatory and pro-reparative effects in various preclinical models of colitis.[5] It primarily acts by inhibiting neutrophil infiltration, reducing the production of pro-inflammatory cytokines, and promoting mucosal wound healing.
Accurate quantification of RvE1 in biological matrices is critical for understanding its pharmacokinetics, pharmacodynamics, and therapeutic potential. Due to its low endogenous concentrations and susceptibility to degradation, robust analytical methods are required. The use of a stable isotope-labeled internal standard, such as Resolvin E1-d4 (Resolvin E1-deuterated), is essential for precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard mimics the chemical behavior of endogenous RvE1 during sample extraction and ionization, correcting for variability and ensuring analytical accuracy.
This document provides detailed protocols for the induction of experimental colitis, sample preparation, and the LC-MS/MS-based analysis of RvE1 using this compound as an internal standard.
Biological Role and Signaling Pathway of Resolvin E1 in Colitis
Resolvin E1 is biosynthesized from EPA through a transcellular pathway, often initiated by aspirin-acetylated COX-2 in endothelial or epithelial cells, followed by the action of 5-lipoxygenase in leukocytes like neutrophils.
RvE1 exerts its pro-resolving functions by binding to specific G protein-coupled receptors.
-
On Macrophages: RvE1 binds to the ChemR23 receptor, suppressing pro-inflammatory responses. This interaction inhibits the activation of the NF-κB signaling pathway, leading to a decrease in the transcription and production of key pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12p40.
-
On Intestinal Epithelial Cells (IECs): RvE1 also signals through ChemR23 on IECs to induce the expression of intestinal alkaline phosphatase (ALPI). ALPI plays a protective role by detoxifying bacterial lipopolysaccharide (LPS), a potent inflammatory trigger, thereby dampening mucosal inflammation.
-
On Neutrophils: RvE1 can interact with the leukotriene B4 receptor (BLT1) as a partial agonist/antagonist, which inhibits neutrophil migration and activation, a key event in colitis pathology.
These actions collectively reduce leukocyte infiltration, mitigate tissue damage, and promote the repair of the intestinal epithelial barrier, highlighting RvE1's therapeutic potential in IBD.
Quantitative Data from Experimental Colitis Models
Treatment with exogenous RvE1 has been shown to significantly ameliorate disease in both dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis models. Key quantitative findings are summarized below.
Table 1: Effect of RvE1 on Disease Activity in DSS-Induced Colitis
| Parameter | DSS + Vehicle | DSS + RvE1 | Statistical Significance | Reference |
|---|---|---|---|---|
| Body Weight Change (%) | Significant Loss | Attenuated Loss | P < 0.01 | |
| Disease Activity Index (DAI) | High | Significantly Reduced | P < 0.005 |
| Colon Length (cm) | Significantly Shortened | Significantly Longer | P < 0.005 | |
Table 2: Effect of RvE1 on Pro-inflammatory Gene Expression in Colonic Tissue
| Gene | Colitis Model | Change with RvE1 Treatment | Statistical Significance | Reference |
|---|---|---|---|---|
| TNF-α | DSS & TNBS | Significant Reduction | P < 0.01 | |
| IL-1β | DSS | Significant Reduction | Not Specified | |
| IL-6 | DSS | Significant Reduction | Not Specified | |
| IL-12p40 | DSS & TNBS | Significant Reduction | P < 0.01 | |
| iNOS | TNBS | Significant Reduction | P < 0.01 |
| COX-2 | TNBS | Significant Reduction | P < 0.01 | |
Table 3: Effect of RvE1 on Neutrophil Infiltration
| Parameter | Colitis Model | Change with RvE1 Treatment | Statistical Significance | Reference |
|---|
| Myeloperoxidase (MPO) Activity | TNBS | Significant Reduction | P < 0.0001 | |
Experimental Protocols
A generalized workflow for the analysis of RvE1 in colitis models is presented below.
References
- 1. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin E1, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin E1-induced intestinal alkaline phosphatase promotes resolution of inflammation through LPS detoxification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Studying Resolvin E1 Signaling in Cell Culture
Introduction
Resolvin E1 (RvE1) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] It is a member of the specialized pro-resolving mediators (SPMs) family that actively orchestrates the resolution of inflammation.[2] Unlike anti-inflammatory molecules that suppress the immune response, RvE1 facilitates the return to homeostasis by inhibiting neutrophil infiltration, enhancing the clearance of apoptotic cells (efferocytosis) by macrophages, and promoting tissue repair.[1][2][3] Understanding the cellular and molecular mechanisms of RvE1 signaling is crucial for developing novel therapeutics for a wide range of inflammatory diseases. These application notes provide detailed protocols for studying RvE1 signaling in various cell culture systems.
Key Signaling Pathways
RvE1 exerts its biological effects by binding to two G protein-coupled receptors: ChemR23 (also known as ERV1 or CMKLR1) and BLT1 (leukotriene B4 receptor 1). The activation of these receptors triggers distinct downstream signaling cascades depending on the cell type.
-
In neutrophils , RvE1 binding to BLT1 can block adenylate cyclase and NF-κB signaling. Binding to ChemR23 activates Gαi/o, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway, which in turn can inhibit TNF-α signaling.
-
In macrophages , RvE1 signals through ChemR23 to activate the PI3K-Akt/mTOR pathway, which is involved in promoting phagocytosis. Similar to neutrophils, it can also block TNF-α signaling via ERK.
-
In other cell types , such as osteoblasts, RvE1 has been shown to modulate the PI3K-Akt pathway, which influences NF-κB and MAPK signaling, affecting processes like differentiation and apoptosis. It can also regulate the RANKL/OPG pathway, which is critical for bone metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate RvE1 signaling in vitro.
Cell Culture and RvE1 Treatment
A variety of primary cells and cell lines can be utilized to study the effects of RvE1.
-
Primary Cells:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocyte-Derived Macrophages: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Purify monocytes using CD14 microbeads. Differentiate monocytes into macrophages by culturing for 7 days in RPMI 1640 supplemented with 10% FBS and 10 ng/mL recombinant human granulocyte/monocyte colony-stimulating factor (GM-CSF).
-
Human Polymorphonuclear Neutrophils (PMNs): Isolate PMNs from whole blood via dextran sedimentation followed by Ficoll-Histopaque gradient centrifugation.
-
-
Cell Lines:
-
Human Dental Pulp Stem Cells (hDPSCs): Culture in MEM alpha medium supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Vascular Smooth Muscle Cells (VSMCs): Culture in appropriate media. For experiments, stimulate with Angiotensin II (Ang II) to induce a synthetic phenotype before treating with RvE1.
-
Intestinal Epithelial Cells (IECs) (e.g., SKCO15, T84): Grow in standard culture conditions.
-
CHO cells transfected with human ChemR23 (CHO-hChemR23): Use as a model system to study receptor-specific signaling.
-
RvE1 Treatment Protocol:
-
Culture cells to the desired confluency (typically 70-80%).
-
For experiments involving inflammation, pre-treat cells with an inflammatory stimulus (e.g., 1 µg/mL Lipopolysaccharide (LPS) for hDPSCs).
-
Prepare fresh dilutions of RvE1 in phosphate-buffered saline (PBS) or the appropriate cell culture medium. Typical working concentrations range from 0.1 nM to 1000 nM.
-
Add the RvE1 solution to the cells and incubate for the desired time period (e.g., 15 minutes for short-term signaling, up to 7 days for differentiation studies).
-
Include a vehicle control (e.g., PBS) in all experiments.
Gene Expression Analysis by RT-qPCR
This protocol is for assessing the effect of RvE1 on the expression of target genes.
-
RNA Isolation: After RvE1 treatment, wash cells with cold PBS and lyse them using a TRIzol-like reagent to extract total RNA.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., TNF-α, IL-1β, IL-6, RANKL), and a SYBR Green qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH).
-
Western Blotting for Signaling Protein Phosphorylation
This method is used to detect changes in the phosphorylation state of key signaling proteins.
-
Cell Lysis: Following RvE1 treatment (e.g., for 15 minutes at 37°C), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt (Ser473), anti-phospho-ERK).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein like β-actin.
-
Functional Assays
This assay assesses the effect of RvE1 on cell migration and wound healing.
-
Grow a confluent monolayer of cells (e.g., intestinal epithelial cells) in a multi-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Add fresh culture medium containing different concentrations of RvE1 (e.g., 10-500 nM) or a vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).
-
Quantify the rate of wound closure by measuring the area of the wound at each time point using image analysis software.
This protocol measures the ability of phagocytic cells (e.g., macrophages) to engulf particles.
-
Plate human monocyte-derived macrophages in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Incubate the cells with RvE1 (0.01–100 nM) or vehicle for 15 minutes at 37°C.
-
Add FITC-labeled zymosan A particles (FITC-STZ) to the wells and incubate for 30 minutes.
-
Aspirate the wells and add trypan blue to quench the fluorescence of extracellular particles.
-
Wash the cells and measure the intracellular fluorescence using a fluorescent plate reader (Excitation 485 nm / Emission 535 nm).
This technique visualizes changes in intracellular calcium concentration ([Ca2+]i) in response to RvE1.
-
Cell Loading:
-
Culture cells (e.g., conjunctival goblet cells) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for a specified time (e.g., 30-60 minutes) at room temperature.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a physiological buffer.
-
Establish a baseline fluorescence reading.
-
-
Stimulation and Recording:
-
Add RvE1 to the perfusion buffer at the desired concentration.
-
Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at ~510 nm.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) for each time point.
-
The change in this ratio reflects the change in intracellular calcium concentration.
-
Data Presentation
Quantitative Data Summary
| Parameter | Cell Type | RvE1 Concentration | Effect | Assay | Reference |
| RANKL Production | IL-6 stimulated osteoblasts | 100 nM | Significantly decreased RANKL levels | ELISA | |
| Proliferation | Human Dental Pulp Stem Cells (hDPSCs) | 100 nM | Marked increase in proliferation at days 3, 5, and 7 | CCK-8 Assay | |
| Proliferation | Ang II-stimulated Vascular Smooth Muscle Cells (VSMCs) | 100 nM | Significantly reversed Ang II-induced proliferation | CCK-8 Assay | |
| Cell Viability | H9c2 cells (simulated ischemia-reperfusion) | 100 nM | Maximal increase in cell viability | MTT Assay | |
| Akt Phosphorylation | CHO-hChemR23 cells | 0.1–10.0 nM | Dose-dependent increase | Western Blot | |
| Phagocytosis | Human Macrophages | 0.01–100.0 nM | Dose-dependent increase | FITC-STZ uptake | |
| Wound Healing | Human Intestinal Epithelial Cells (SKCO15) | 100 nM | Peak pro-repair effects | Scratch-Wound Assay | |
| Neutrophil Migration | Differentiated HL-60 cells | 500-2000 nM | Significant inhibition of fMLP-induced migration | Transwell Assay |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Resolvin E1 Signaling Pathways.
References
Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Resolvins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). They play a crucial role in the resolution of inflammation, making them a significant area of interest in drug development for inflammatory diseases. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to their polar nature and low volatility, resolvins require a chemical modification process known as derivatization before they can be effectively analyzed by GC-MS.[1][2]
This document provides detailed application notes and experimental protocols for two common derivatization techniques for the GC-MS analysis of resolvins: Silylation and Pentafluorobenzyl (PFB) Bromide Derivatization .
Derivatization Strategies for Resolvin Analysis
The primary goal of derivatizing resolvins is to replace their active hydrogen atoms on hydroxyl and carboxyl groups with non-polar functional groups. This chemical modification increases the volatility and thermal stability of the resolvins, making them amenable to GC-MS analysis.[3]
Silylation
Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group.[3][4] This is a widely used derivatization technique in GC-MS for compounds containing hydroxyl, carboxyl, and amine groups. The resulting TMS-ether and TMS-ester derivatives of resolvins are significantly more volatile and less polar than the parent compounds.
Pentafluorobenzyl (PFB) Bromide Derivatization
Pentafluorobenzyl bromide (PFBBr) reacts with the carboxylic acid group of resolvins to form PFB esters. This derivatization is particularly advantageous for enhancing sensitivity in electron capture negative ionization (ECNI) GC-MS due to the electrophilic nature of the pentafluorobenzyl group. The hydroxyl groups of the resolvins can then be subsequently derivatized by silylation to increase volatility.
Experimental Protocols
I. Silylation of Resolvins (as Trimethylsilyl Derivatives)
This protocol details the conversion of resolvins to their corresponding TMS derivatives for GC-MS analysis.
Materials and Reagents:
-
Resolvin standards (e.g., Resolvin D1, Resolvin E1)
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methoxyamine hydrochloride (MOX)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Internal Standard (e.g., d5-Resolvin D1)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas evaporator
Protocol:
-
Sample Preparation:
-
To 100 µL of sample (or a dried extract containing resolvins), add 10 µL of the internal standard solution.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.
-
-
Methoximation (Oximation):
-
To the dried sample, add 50 µL of methoxyamine hydrochloride solution in pyridine (20 mg/mL).
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes. This step is essential for converting any ketone groups to their methoxime derivatives, preventing the formation of multiple TMS derivatives.
-
-
Silylation:
-
After cooling the vial to room temperature, add 100 µL of MSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl and carboxyl groups of the resolvins with TMS groups.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Workflow for Silylation of Resolvins
Caption: Workflow for TMS derivatization of resolvins.
II. Pentafluorobenzyl (PFB) Bromide Derivatization of Resolvins
This protocol describes the formation of PFB esters from the carboxylic acid group of resolvins, followed by silylation of the hydroxyl groups.
Materials and Reagents:
-
Resolvin standards
-
Pentafluorobenzyl bromide (PFBBr) solution (1% in acetonitrile)
-
Diisopropylethylamine (DIPEA)
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Internal Standard (e.g., d5-Resolvin D1)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas evaporator
Protocol:
-
Sample Preparation:
-
To 100 µL of sample (or a dried extract containing resolvins), add 10 µL of the internal standard solution.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen gas.
-
-
PFB Esterification:
-
To the dried sample, add 50 µL of 1% PFBBr in acetonitrile and 10 µL of DIPEA.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes.
-
-
Silylation of Hydroxyl Groups:
-
After cooling the vial to room temperature, evaporate the reagents under a stream of nitrogen.
-
To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 20 minutes.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Workflow for PFB and TMS Derivatization of Resolvins
Caption: Workflow for PFB and TMS derivatization.
Quantitative Data and GC-MS Parameters
Due to the limited availability of specific GC-MS data for derivatized resolvins in the literature, the following tables provide expected data based on the analysis of structurally similar polyunsaturated fatty acid derivatives. Researchers should optimize these parameters for their specific instrumentation and resolvin of interest.
Table 1: Typical GC-MS Parameters for Derivatized Resolvin Analysis
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |
| MS Transfer Line | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV or Electron Capture Negative Ionization (ECNI) for PFB derivatives |
| Mass Range | m/z 50-800 |
Table 2: Expected Retention Times and Key Mass Fragments for Derivatized Resolvins (Hypothetical)
| Resolvin Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Resolvin D1-TMS | 20 - 25 | M+, M-15, M-90 (loss of TMSOH), characteristic fragment ions from cleavage of the carbon chain |
| Resolvin E1-TMS | 18 - 23 | M+, M-15, M-90, characteristic fragment ions |
| Resolvin D1-PFB-TMS | 22 - 27 | [M-181] (loss of PFB), M-15, M-90 |
| Resolvin E1-PFB-TMS | 20 - 25 | [M-181], M-15, M-90 |
Note: M+ refers to the molecular ion. Retention times are estimates and will vary based on the specific GC conditions and the resolvin isomer.
Resolvin Signaling Pathways
Resolvins exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, such as neutrophils and macrophages. This binding initiates intracellular signaling cascades that ultimately lead to the dampening of the inflammatory response.
Resolvin E1 (RvE1) Signaling:
RvE1, derived from EPA, primarily signals through two receptors: ChemR23 (also known as ERV1) and the leukotriene B4 receptor, BLT1.
-
Binding to ChemR23: This interaction on macrophages and dendritic cells leads to the inhibition of pro-inflammatory cytokine production and enhances the clearance of apoptotic cells (efferocytosis).
-
Binding to BLT1: On neutrophils, RvE1 acts as a partial agonist/antagonist to the pro-inflammatory leukotriene B4 (LTB4), thereby inhibiting neutrophil infiltration to the site of inflammation.
Resolvin D1 (RvD1) Signaling:
RvD1, derived from DHA, signals through the GPR32 and ALX/FPR2 receptors.
-
Binding to GPR32 and ALX/FPR2: These interactions on neutrophils and macrophages lead to the inhibition of neutrophil recruitment, enhancement of efferocytosis, and a switch in macrophage polarization towards a pro-resolving phenotype.
Resolvin Biosynthesis and Signaling Pathway
Caption: Overview of Resolvin Biosynthesis and Signaling.
Conclusion
Derivatization is an essential step for the successful analysis of resolvins by GC-MS. Both silylation and PFB bromide derivatization offer effective means to increase the volatility and thermal stability of these important lipid mediators. The choice of derivatization technique will depend on the specific analytical requirements, with PFB derivatization offering enhanced sensitivity under ECNI-MS conditions. The provided protocols and data serve as a comprehensive guide for researchers to develop and optimize their GC-MS methods for the quantitative analysis of resolvins, aiding in the advancement of research into their roles in inflammation and disease.
References
Troubleshooting & Optimization
How to minimize ion suppression in Resolvin E1 LC-MS analysis
Welcome to the technical support center for Resolvin E1 (RvE1) analysis. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable, high-quality results in their LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue in Resolvin E1 LC-MS analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as Resolvin E1, is reduced by the presence of co-eluting components from the sample matrix.[1][2] In simple terms, other molecules in the sample compete with RvE1 for ionization in the mass spectrometer's source, leading to a weaker signal for the analyte.[3] This is a critical issue because it can lead to:
-
Reduced Sensitivity: A suppressed signal can make it difficult to detect and quantify low-abundance lipids like RvE1.[4]
-
Poor Accuracy and Precision: If the degree of suppression varies between samples or between calibration standards and samples, it can lead to inaccurate and irreproducible quantification.
-
Failed Method Validation: Bioanalytical methods may fail to meet the stringent requirements for accuracy and precision set by regulatory guidelines if ion suppression is not adequately addressed.
Resolvin E1 is particularly susceptible because it is often measured at very low concentrations in complex biological matrices like plasma, serum, or tissue homogenates, which are rich in potentially interfering substances such as phospholipids, salts, and proteins.
Q2: What are the most common sources of ion suppression in biological samples?
A2: The most common sources of ion suppression in bioanalysis originate from the sample matrix itself. These include:
-
Phospholipids: Abundant in plasma and cell membranes, phospholipids are notorious for causing significant ion suppression, particularly in electrospray ionization (ESI). They often elute in the same chromatographic regions as many analytes.
-
Salts and Buffers: Non-volatile salts from buffers (e.g., phosphate-buffered saline) can crystallize in the ion source, contaminate the system, and suppress the analyte signal.
-
Proteins and Peptides: Although most large proteins are removed during initial sample processing, residual peptides and small proteins can still co-elute and interfere with ionization.
-
Exogenous Contaminants: Components like polymers (e.g., PEG), plasticizers from lab consumables, and detergents can also cause ion suppression.
Q3: What is the role of an internal standard, and why is a stable isotope-labeled version the best choice for Resolvin E1?
A3: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls before processing. Its primary role is to correct for variability during the analytical process, including extraction recovery, injection volume, and instrument response.
For LC-MS analysis, a Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the gold standard. A SIL-IS for Resolvin E1 (e.g., d4-RvE1) is the same molecule but with some atoms (like hydrogen) replaced by their heavy isotopes (like deuterium). This makes it ideal for several reasons:
-
Compensates for Matrix Effects: A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it co-elutes and experiences the same degree of ion suppression. By measuring the ratio of the analyte signal to the IS signal, the variability caused by suppression is effectively normalized, leading to highly accurate quantification.
-
Corrects for Recovery: It behaves identically during sample extraction, so it accurately accounts for any analyte loss during the preparation steps.
-
Regulatory Expectation: Regulatory bodies like the FDA and EMA strongly recommend the use of a SIL-IS for bioanalytical method validation whenever possible.
Troubleshooting Guide
Problem: My Resolvin E1 signal is low, inconsistent, or irreproducible across different samples. How do I confirm if ion suppression is the cause?
Solution: The most direct way to diagnose ion suppression is with a post-column infusion experiment . This technique helps identify the regions in your chromatogram where matrix components are causing suppression.
The experiment involves injecting a blank, extracted sample matrix (e.g., plasma extract without RvE1) into the LC system while simultaneously infusing a constant flow of a pure Resolvin E1 standard directly into the mass spectrometer, after the column. Any dip in the stable baseline signal of the RvE1 standard corresponds to a retention time where co-eluting matrix components are causing ion suppression. If the retention time of your RvE1 peak falls within one of these suppression zones, your analysis is being adversely affected.
References
Technical Support Center: Quantification of Lipid Mediators - Addressing Matrix Effects
Welcome to the technical support center for the quantification of lipid mediators. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of lipid mediators?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1] In the analysis of lipid mediators, which are often present at low physiological concentrations, matrix effects can lead to inaccurate and unreliable quantification, affecting the precision, accuracy, and sensitivity of the assay.[2] The "matrix" consists of all components within a sample apart from the analyte of interest, such as proteins, salts, and, most notably for lipid mediator analysis, phospholipids.[3]
Q2: What are the primary sources of matrix effects in biological samples for lipid mediator analysis?
A2: In biological matrices like plasma, serum, and tissue homogenates, phospholipids are the most significant contributors to matrix effects.[4][5] These abundant cellular membrane components can co-extract with the lipid mediators of interest and often have similar chromatographic properties, leading to their co-elution. This co-elution can suppress the ionization of the target analytes in the mass spectrometer's ion source, leading to underestimation of their true concentration. Other endogenous substances like salts, proteins, and glycerides can also contribute to matrix effects.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: There are two primary methods to assess the presence and impact of matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps to identify regions in the chromatogram that are susceptible to ion suppression or enhancement. A constant flow of the analyte standard is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the constant signal of the infused analyte indicates the retention time at which matrix components are causing ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect. It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the same analyte in a clean solvent at the same concentration. The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.
Troubleshooting Guide
Issue 1: Poor reproducibility and inaccurate quantification of lipid mediators.
This is a classic symptom of uncharacterized or uncompensated matrix effects.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Co-elution of Phospholipids | 1. Optimize Sample Preparation: Employ techniques specifically designed for phospholipid removal, such as Solid-Phase Extraction (SPE) with specialized sorbents (e.g., HybridSPE®-Phospholipid) or Liquid-Liquid Extraction (LLE). 2. Modify Chromatographic Conditions: Alter the mobile phase composition, gradient profile, or switch to an orthogonal chromatographic technique (e.g., UPC²) to separate the analytes from interfering phospholipids. | Phospholipids are a major cause of ion suppression. Their removal or chromatographic separation from the analytes of interest is crucial for accurate quantification. |
| Inadequate Compensation for Signal Variability | Implement Stable Isotope Dilution (SID): Add a known concentration of a stable isotope-labeled internal standard (SIL-IS) for each analyte at the very beginning of the sample preparation process. | A SIL-IS is chemically identical to the analyte and will experience the same matrix effects and losses during sample processing. By calculating the ratio of the endogenous analyte to the SIL-IS, these variations can be accurately compensated for, leading to reliable quantification. |
| Overall High Level of Matrix Components | Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components to a level where their effect is negligible. | This is a simple first step, but may not be feasible for low-abundance lipid mediators as it can lower the analyte signal below the limit of quantification. |
Issue 2: Significant ion suppression is observed in the region where my analytes elute.
This indicates a direct interference from co-eluting matrix components.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution | Explanation | | :--- | :--- | | Ineffective Sample Cleanup | Evaluate and Compare Sample Preparation Techniques: Systematically compare different sample preparation methods such as protein precipitation (PPT), LLE, and various SPE sorbents. | The effectiveness of a sample preparation technique can be analyte and matrix-dependent. A systematic evaluation will identify the most efficient method for removing interferences for your specific application. | | Chromatographic Co-elution | Adjust Mobile Phase pH: For ionizable analytes, modifying the pH of the mobile phase can alter their retention time relative to the interfering matrix components. Change Column Chemistry: Switching to a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl) can alter the elution profile of both the analyte and the matrix components. | Chromatographic selectivity is a powerful tool to resolve analytes from interfering compounds. | | Non-Optimal Mass Spectrometry Conditions | Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to find conditions that minimize the impact of matrix effects. | In some cases, optimizing the ionization process can improve the analyte's signal relative to the background noise caused by the matrix. |
Quantitative Data on Matrix Effect Mitigation Strategies
The following table summarizes the reported effectiveness of various sample preparation techniques in removing phospholipids, a primary source of matrix effects.
| Technique | Reported Phospholipid Removal Efficiency | Key Advantages | Potential Limitations |
| Protein Precipitation (PPT) | Low | Simple, fast, and inexpensive. | Non-selective, leaves high levels of phospholipids in the extract, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide clean extracts. | Can be labor-intensive, requires solvent optimization, and may have low recovery for polar analytes. |
| Solid-Phase Extraction (SPE) - Reversed-Phase | Moderate to High | Cleaner extracts compared to PPT. | May not be selective enough if analytes have similar hydrophobicity to phospholipids. |
| Solid-Phase Extraction (SPE) - Mixed-Mode | High | Provides very clean extracts by combining reversed-phase and ion-exchange mechanisms. | May require more extensive method development. |
| HybridSPE®-Phospholipid | >95% | Combines the simplicity of protein precipitation with the selectivity of SPE for targeted phospholipid removal. | Specific to phospholipid removal. |
| TurboFlow® Technology | >99% | Online sample clean-up that removes a high percentage of phospholipids. | Requires a specific instrument setup. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify the regions of a chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Analyte standard solution
-
Extracted blank matrix samples
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the analytical column to one port of a tee-union.
-
Connect a syringe pump containing the analyte standard solution to the second port of the tee-union.
-
Connect the third port of the tee-union to the mass spectrometer's ion source.
-
Begin infusing the analyte standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Start the LC mobile phase flow and allow the baseline signal of the infused analyte to stabilize.
-
Inject a prepared blank matrix extract onto the LC column.
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
Analysis: A consistent, flat baseline indicates no matrix effects. A dip in the baseline signifies a region of ion suppression, while a peak or rise indicates ion enhancement.
Protocol 2: Phospholipid Removal using HybridSPE®-Phospholipid 96-Well Plate
Objective: To remove proteins and phospholipids from a plasma or serum sample prior to LC-MS/MS analysis.
Materials:
-
HybridSPE®-Phospholipid 96-well plate
-
Plasma or serum samples
-
Acetonitrile (ACN) with 1% formic acid (precipitation solvent)
-
Pipettes and tips
-
96-well collection plate
-
Vacuum manifold
Procedure:
-
Pipette 100 µL of plasma or serum into each well of the HybridSPE® plate.
-
Add 300 µL of the ACN/formic acid precipitation solvent to each well. If using an internal standard, it should be added at this stage.
-
Mix thoroughly by vortexing the plate for 1 minute to ensure complete protein precipitation.
-
Place the HybridSPE® plate on a vacuum manifold fitted with a 96-well collection plate.
-
Apply vacuum (e.g., -10 in. Hg) for approximately 4 minutes, or until the entire sample has passed through the sorbent and into the collection plate.
-
The collected eluent is now ready for LC-MS/MS analysis. The phospholipids are retained on the HybridSPE® sorbent.
Protocol 3: Quantification using Stable Isotope Dilution (SID)
Objective: To achieve accurate quantification by compensating for matrix effects and sample loss.
Procedure:
-
Internal Standard Spiking: At the very beginning of the sample preparation workflow (before any extraction or cleanup steps), add a known amount of the stable isotope-labeled internal standard (SIL-IS) to each sample, calibrator, and quality control (QC) sample.
-
Sample Preparation: Perform the chosen sample preparation protocol (e.g., LLE, SPE, or HybridSPE® as described above).
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method. The mass spectrometer will be set up to monitor at least one transition for the endogenous analyte and one for the SIL-IS.
-
Data Processing: For each sample, calculate the ratio of the peak area of the endogenous analyte to the peak area of the SIL-IS.
-
Quantification: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. Use the equation of the regression line from the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.
Visualizations
References
- 1. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Introduction to Lipid Signaling [employees.csbsju.edu]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Chromatographic Separation of Resolvin Isomers
Welcome to the technical support center for the analysis of specialized pro-resolving mediators (SPMs), with a focus on improving the chromatographic separation of resolvin isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in lipid mediator metabolomics.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of resolvin isomers so challenging?
The separation of resolvin isomers is inherently difficult due to their structural similarities. Many resolvins are stereoisomers or positional isomers, meaning they have the same mass and similar chemical properties, which leads to co-elution in standard reverse-phase chromatography.[1] For example, Resolvin D1 (RvD1) and Resolvin D2 (RvD2), both derived from docosahexaenoic acid (DHA), are structural isomers that require optimized methods to achieve baseline separation.[2][3] The complexity increases with the need to distinguish between numerous isobaric and epimeric species in biological samples, necessitating a combination of strategic chromatography and specific mass spectrometry methods.[1]
Q2: What are the primary chromatographic techniques for separating resolvin isomers?
The two primary techniques are Reverse-Phase Liquid Chromatography (RPLC) and Chiral Chromatography.
-
Reverse-Phase Liquid Chromatography (RPLC): This is the most common approach, often coupled with tandem mass spectrometry (LC-MS/MS).[4] RPLC separates molecules based on hydrophobicity. By optimizing the stationary phase (e.g., C18 columns), mobile phase composition, and gradient, it's possible to resolve many resolvin isomers.
-
Chiral Chromatography: This technique is essential for separating enantiomers, which are mirror-image stereoisomers (e.g., 17(R)-RvD1 vs. 17(S)-RvD1). Chiral stationary phases (CSPs) create diastereomeric complexes with the enantiomers, allowing for their separation. This is often used to confirm the specific stereochemistry of a resolvin, which is critical for its biological function.
Troubleshooting Guide
This guide addresses specific issues encountered during the chromatographic separation of resolvin isomers.
Q: I'm observing poor resolution or complete co-elution between key isomers (e.g., RvD1 and RvD2). What are the first steps to troubleshoot this?
A: Poor resolution is a common problem when dealing with structurally similar isomers. A systematic approach is required to identify the cause.
Initial Checks:
-
Confirm System Performance: Ensure your HPLC/UPLC system is functioning optimally. Check for stable pressure, absence of leaks, and a clean baseline.
-
Evaluate Peak Shape: Poor peak shape (e.g., broad peaks, tailing) will inherently reduce resolution. Address peak shape issues first.
-
Review Method Parameters: Double-check that the mobile phase composition, gradient program, and flow rate match the intended method. Small deviations can significantly impact selectivity.
Solutions to Improve Resolution:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile/methanol mixture) to the aqueous phase. Decreasing the organic content can increase retention and improve the separation of closely eluting peaks.
-
Modify pH: For ionizable compounds like resolvins (which have a carboxylic acid group), small adjustments to the mobile phase pH can alter selectivity. Using a weak acid like 0.1% acetic acid or formic acid is common.
-
-
Adjust the Gradient:
-
Decrease the Gradient Slope: A shallower gradient (slower increase in organic solvent percentage over time) provides more opportunity for isomers to separate. This is a highly effective strategy for resolving closely eluting compounds.
-
-
Change the Stationary Phase:
-
Column Chemistry: If mobile phase optimization is insufficient, consider a different column. Columns with different C18 bonding chemistries or alternative phases like polar-embedded C18 can offer different selectivity.
-
Particle Size: Switching to a column with smaller particles (e.g., from 3 µm to 1.8 µm) will increase efficiency and, consequently, resolution.
-
Q: My resolvin peaks are tailing. What causes this and how can I fix it?
A: Peak tailing, where the peak has an asymmetrical tail, can compromise resolution and integration accuracy.
| Potential Cause | Recommended Solution |
| Secondary Interactions | Interactions between the acidic resolvin molecules and basic silanol groups on the silica support can cause tailing. Ensure a competing acid (e.g., 0.1% acetic acid or formic acid) is present in the mobile phase. Using a modern, end-capped column can also minimize these interactions. |
| Column Contamination | Strongly retained impurities from the sample matrix can build up on the column head, leading to peak distortion. Implement a regular column washing protocol with a strong solvent. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Overload | Injecting too much sample mass can lead to peak tailing. Reduce the sample concentration or the injection volume to see if peak shape improves. |
Q: I have very low signal intensity or poor sensitivity for my resolvin peaks. What should I check?
A: Low sensitivity is a critical issue, as resolvins are often present at very low concentrations in biological samples.
Solutions to Improve Sensitivity:
-
Mass Spectrometer Optimization: This is the most crucial step. Tandem mass spectrometry (MS/MS) parameters must be carefully optimized for each specific resolvin. This includes optimizing source parameters (e.g., source temperature, gas flows), declustering potential, and collision energy for each MRM transition to ensure maximum signal.
-
Mobile Phase Compatibility: Ensure the mobile phase additives are compatible with electrospray ionization (ESI). Volatile acids like formic or acetic acid are preferred over non-volatile buffers. For instance, replacing ammonium acetate with 0.1% formic acid can significantly improve signal in positive ESI mode.
-
Sample Preparation: The extraction process from biological matrices is critical. Use a robust solid-phase extraction (SPE) protocol to remove interfering substances like phospholipids that can cause ion suppression.
-
System Contamination: Contaminants in the LC system can also cause ion suppression. Regularly flush the system to remove any build-up.
Detailed Experimental Protocols
Protocol 1: Reverse-Phase UPLC-MS/MS for D-Series Resolvins
This protocol is adapted from established methods for the separation and quantification of D-series resolvins and other specialized pro-resolving mediators (SPMs).
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (800/150/1, v/v/v).
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 50°C.
-
-
Gradient Elution Program: A shallow gradient is key for isomer separation.
-
This is an example program and must be optimized for your specific system and isomer set.
Time (min) % Mobile Phase B 0.0 33 1.0 45 8.5 60.8 12.5 63 14.0 73 15.5 95 17.5 95 17.6 33 20.0 33 (Adapted from published methods)
-
-
Mass Spectrometry Detection (Negative Ion ESI-MRM):
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Optimization: Infuse individual resolvin standards to determine the optimal MRM transitions (precursor ion -> product ion) and collision energies. For RvD1 and RvD2, the precursor ion is typically m/z 375.1.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. Monitor at least two transitions per analyte for confident identification.
-
Protocol 2: Chiral Chromatography for E-Series Resolvin Epimers
This protocol is designed to separate enantiomers like 18(R)-HEPE and 18(S)-HEPE, which are precursors to different resolvin series.
-
Chromatographic System:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-RH, 150 x 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Methanol/Water/Acetic Acid (95:5:0.01, v/v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Detection:
-
UV detection can be used, but coupling to a mass spectrometer provides higher specificity.
-
MS/MS detection in negative ion mode using MRM is ideal for quantification.
-
Data & Visualization
Table 1: Example UPLC Parameters for Resolvin Analysis
| Parameter | Setting | Rationale | Reference |
| Column | C18, 2.1 x 150 mm, 1.8 µm | High efficiency for better resolution of isomers. | |
| Mobile Phase A | Water + 0.1% Acetic Acid | Provides protons for ESI and maintains acidic pH to ensure consistent analyte ionization. | |
| Mobile Phase B | ACN/MeOH/Acetic Acid (80:15:0.1) | A mixture of ACN and MeOH can modulate selectivity compared to a single solvent. | |
| Flow Rate | 0.3 mL/min | Lower flow rates can improve separation efficiency on smaller ID columns. | |
| Gradient | Shallow, multi-step linear | A slow increase in organic content is critical for resolving structurally similar isomers. | |
| Temperature | 50°C | Higher temperatures reduce mobile phase viscosity and can improve peak shape and efficiency. |
Diagrams and Workflows
References
Resolvin E1-d4 Solutions: A Technical Guide to Stability and Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability testing and proper storage of Resolvin E1-d4 (RvE1-d4) solutions. Adherence to these guidelines is critical for ensuring the integrity of the compound and the reliability of experimental results.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for this compound solutions?
This compound solutions, typically supplied in ethanol, should be stored at -80°C for long-term stability.[1][2] At this temperature, the compound is stable for at least one year.[1][2]
2. How should I prepare working solutions of this compound?
To prepare working solutions, it is recommended to dilute the stock solution in a high-purity organic solvent such as ethanol or dimethylformamide (DMF). For aqueous buffers like PBS (pH 7.2), it is important to note that the solubility is significantly lower.[2] When preparing aqueous solutions, ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not exceed a level that could cause precipitation.
3. Is this compound sensitive to environmental factors?
Yes, like its parent compound Resolvin E1, this compound is sensitive to light, pH, and oxygen. Exposure to these elements can lead to degradation and the formation of inactive products. Therefore, it is crucial to handle solutions in a protected environment, for instance, by using amber vials and minimizing exposure to air.
4. How many times can I freeze and thaw my this compound solution?
While specific data on the effects of freeze-thaw cycles on this compound stability is limited, it is a best practice for lipid-based standards to minimize the number of freeze-thaw cycles. Repeated cycling can lead to degradation. It is highly recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated temperature fluctuations of the main stock.
Stability of this compound Solutions
The stability of this compound is paramount for its use as an internal standard in quantitative mass spectrometry. Degradation of the standard can lead to inaccurate and unreliable quantification of the target analyte, Resolvin E1.
Factors Affecting Stability:
-
Temperature: Storage at temperatures above -80°C can accelerate degradation.
-
Solvent: The choice of solvent for working solutions can impact stability. While ethanol and DMF are suitable for stock solutions, prolonged storage in aqueous buffers may lead to hydrolysis or other forms of degradation.
-
Oxygen: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation. It is advisable to handle solutions under an inert gas like argon or nitrogen, especially for long-term storage of custom-prepared solutions.
-
Light: Exposure to UV light can cause isomerization and degradation of the molecule.
-
pH: Extreme pH conditions should be avoided as they can catalyze the degradation of the compound.
Summary of Storage and Handling Recommendations:
| Parameter | Recommendation | Rationale |
| Long-Term Storage | -80°C in a tightly sealed vial under an inert atmosphere (e.g., argon). | To minimize thermal degradation and oxidation. |
| Working Solutions | Prepare fresh from a stock solution. If short-term storage is necessary, store at -80°C. | To ensure the accuracy of the concentration. |
| Solvent for Dilution | High-purity ethanol or DMF. For aqueous solutions, prepare fresh and use immediately. | To maintain solubility and minimize degradation. |
| Handling | Use amber vials or protect from light. Minimize exposure to air. | To prevent light-induced degradation and oxidation. |
| Freeze-Thaw Cycles | Minimize by aliquoting the stock solution into single-use vials. | To avoid degradation caused by repeated temperature changes. |
Experimental Protocols
Protocol for Preparation of a Stock Aliquot Solution
This protocol describes how to properly aliquot a commercially available stock solution of this compound to minimize degradation and ensure consistent concentrations for experiments.
Materials:
-
This compound in ethanol (e.g., 10 µg/mL)
-
High-purity ethanol (anhydrous)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Calibrated micropipettes
Procedure:
-
Allow the commercial stock solution vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a clean, controlled environment (e.g., a chemical hood), briefly flush the headspace of the stock vial with a gentle stream of inert gas.
-
Using a calibrated micropipette, dispense the desired volume of the stock solution into pre-labeled amber glass vials.
-
If further dilution is required for the aliquots, add the appropriate volume of anhydrous ethanol.
-
Gently flush the headspace of each aliquot vial with inert gas before tightly sealing the cap.
-
Label each vial with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquoted vials at -80°C.
Protocol for Stability Assessment by LC-MS/MS
This protocol provides a general framework for assessing the stability of a this compound working solution over time.
Objective: To determine the percentage of this compound remaining after incubation under specific conditions (e.g., room temperature for 24 hours).
Methodology:
-
Sample Preparation:
-
Prepare a fresh working solution of this compound in the desired solvent (e.g., 100 ng/mL in 50:50 ethanol:water).
-
Prepare two sets of samples:
-
Time Zero (T0): Immediately analyze an aliquot of the freshly prepared solution.
-
Test Condition (Tx): Store an aliquot of the solution under the desired test condition (e.g., at room temperature for 24 hours).
-
-
-
LC-MS/MS Analysis:
-
Analyze the T0 and Tx samples using a validated LC-MS/MS method for Resolvin E1.
-
Example LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of water and acetonitrile/methanol with a modifier like acetic acid or formic acid.
-
Ionization Mode: Electrospray ionization in negative mode (ESI-).
-
MS/MS Transition: Monitor the specific precursor-to-product ion transition for this compound.
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent compound in the chromatograms for both T0 and Tx samples.
-
Calculate the percentage of this compound remaining at the test condition relative to the time-zero sample:
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
-
A significant decrease in the peak area of the parent compound in the Tx sample compared to the T0 sample indicates degradation. It is also advisable to monitor for the appearance of potential degradation products.
-
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound solutions, particularly in the context of its use as an internal standard in mass spectrometry.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inaccurate or Inconsistent Quantitative Results | 1. Degradation of this compound stock or working solution. 2. Poor solubility of this compound in the final sample solution. 3. Chromatographic separation of this compound and the native analyte. | 1. Prepare fresh working solutions from a properly stored stock aliquot. Verify the integrity of the stock solution by comparing it to a new, unopened standard.2. Ensure the final concentration of organic solvent is sufficient to maintain solubility. If precipitation is suspected, centrifuge the sample and analyze the supernatant.3. Adjust the chromatographic method (e.g., gradient, column) to ensure co-elution of the deuterated standard and the native analyte. |
| Low or No Signal for this compound in MS Analysis | 1. Incorrect concentration of the working solution. 2. Adsorption of the compound to plasticware. 3. Inefficient ionization in the mass spectrometer. | 1. Verify all dilution calculations and ensure pipettes are calibrated.2. Use glass or polypropylene vials and pipette tips to minimize adsorption.3. Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) for this compound. |
| Presence of Unlabeled Resolvin E1 in the Standard | 1. Low isotopic purity of the standard. 2. Hydrogen/Deuterium (H/D) back-exchange. | 1. Always check the Certificate of Analysis for the isotopic purity of the standard. Use a standard with high isotopic enrichment (≥98%).2. Avoid strongly acidic or basic conditions during sample preparation and analysis, as these can promote H/D exchange. Store standards in aprotic solvents when possible. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Stability Testing
Resolvin E1 Signaling Pathway
Resolvin E1 exerts its pro-resolving and anti-inflammatory effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1) and, to a lesser extent, the leukotriene B4 receptor 1 (BLT1).
References
Troubleshooting low recovery of Resolvin E1 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of Resolvin E1 (RvE1) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is Resolvin E1 (RvE1) and why is it difficult to extract?
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] It plays a crucial role in the resolution of inflammation.[1][2][3] Its extraction is challenging due to its low endogenous concentrations and inherent instability. RvE1 is sensitive to light, pH, and oxygen, which can lead to its degradation during sample collection and preparation. Furthermore, it can be rapidly metabolized into inactive forms by enzymes present in biological samples.
Q2: What are the primary causes of low RvE1 recovery during sample extraction?
Low recovery of RvE1 can be attributed to several factors:
-
Analyte Degradation: RvE1 is susceptible to degradation from exposure to light, acidic or basic conditions, and oxidation.
-
Enzymatic Inactivation: Endogenous enzymes in the sample can metabolize RvE1 into inactive forms.
-
Suboptimal Extraction Protocol: The chosen extraction method (Solid-Phase Extraction or Liquid-Liquid Extraction) may not be optimized for RvE1.
-
Improper Sample Handling and Storage: Delays in processing, incorrect storage temperatures, and repeated freeze-thaw cycles can all contribute to RvE1 loss.
-
Matrix Effects: Components of the biological matrix (e.g., proteins, other lipids) can interfere with the extraction process and subsequent analysis.
Q3: How can I prevent the degradation of RvE1 during sample collection and handling?
To minimize RvE1 degradation, the following precautions are recommended:
-
Work Quickly and on Ice: Process samples as quickly as possible and keep them on ice at all times to reduce enzymatic activity.
-
Add Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the collection and extraction solvents can prevent oxidative degradation.
-
Protect from Light: Use amber-colored tubes or wrap tubes in foil to protect samples from light-induced degradation.
-
Control pH: Maintain a neutral pH during sample collection and initial processing steps. Acidification should only be performed immediately before solid-phase extraction.
-
Immediate Freezing: If immediate extraction is not possible, snap-freeze samples in liquid nitrogen and store them at -80°C.
Q4: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for RvE1?
Both SPE and LLE can be used for RvE1 extraction, and the choice depends on the sample matrix, required purity, and available equipment.
-
Solid-Phase Extraction (SPE) is often preferred for its selectivity, ability to handle complex matrices, and potential for automation. It can effectively concentrate the analyte and remove interfering substances.
-
Liquid-Liquid Extraction (LLE) is a simpler and often faster method that can yield high recovery rates when optimized. It is particularly useful for less complex matrices.
For complex biological samples like plasma or tissue homogenates, a combination of LLE followed by SPE may provide the cleanest extract and highest recovery.
Q5: How important are internal standards in RvE1 quantification?
The use of a deuterated internal standard (e.g., RvE1-d5) is highly recommended for accurate quantification of RvE1. An internal standard is added to the sample before extraction and experiences the same processing as the endogenous RvE1. By measuring the ratio of endogenous RvE1 to the internal standard, any losses during the extraction and analysis process can be accounted for, leading to more accurate and precise results.
Troubleshooting Guide for Low RvE1 Recovery
This guide provides a systematic approach to identifying and resolving common issues leading to low RvE1 recovery.
Diagram: Troubleshooting Decision Tree for Low RvE1 Recovery
Caption: Troubleshooting workflow for low Resolvin E1 recovery.
Quantitative Data Summary
The recovery of RvE1 can vary significantly based on the extraction method and the biological matrix. While specific data for RvE1 is limited, studies on similar specialized pro-resolving mediators (SPMs) provide valuable insights.
| Extraction Method | Analyte | Matrix | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction | D-series Resolvins | Cell Culture Medium | 96.9 - 99.8 | |
| Solid-Phase Extraction | Deuterated SPM Internal Standards | Human Serum | 78 - 87 | |
| Solid-Phase Extraction | Salicylic Acid and 5-Fluorosalicylic Acid | Not Specified | 92 - 94 |
Experimental Protocols
Diagram: General Workflow for RvE1 Extraction and Analysis
Caption: General experimental workflow for RvE1 extraction.
Detailed Protocol 1: Solid-Phase Extraction (SPE) for RvE1
This protocol is adapted from methods for the extraction of eicosanoids and other specialized pro-resolving mediators.
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Hydrochloric Acid (HCl)
-
Nitrogen Gas
-
Vortex Mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 1 mL of biological sample (e.g., plasma, serum, tissue homogenate), add an antioxidant (e.g., BHT to a final concentration of 0.05%).
-
Add a known amount of deuterated RvE1 internal standard.
-
Acidify the sample to a pH of approximately 3.5 with 2M HCl. This step is crucial for the retention of RvE1 on the C18 sorbent.
-
Vortex and centrifuge to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1 mL/minute).
-
-
Washing:
-
Wash the cartridge sequentially with 5 mL of deionized water and then 5 mL of hexane to remove polar and non-polar interferences, respectively.
-
-
Elution:
-
Elute the RvE1 from the cartridge with 5 mL of ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Detailed Protocol 2: Liquid-Liquid Extraction (LLE) for RvE1
This protocol is a general method for the extraction of lipid mediators and can be optimized for RvE1.
Materials:
-
Hexane
-
Methyl-tert-butyl ether (MTBE)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Nitrogen Gas
-
Glass centrifuge tubes
-
Vortex Mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
In a glass centrifuge tube, add 200 µL of the sample (e.g., serum).
-
Add a known amount of deuterated RvE1 internal standard.
-
Acidify the sample to pH 3.0 with 1N HCl.
-
-
Extraction:
-
Add 1 mL of a hexane:methyl t-butyl ether (50:50, v/v) mixture to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at approximately 1,500 x g for 10 minutes to separate the aqueous and organic phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step on the remaining aqueous layer with another 1 mL of the hexane:MTBE mixture to maximize recovery.
-
Combine the organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic phases to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
-
References
Optimization of MS/MS parameters for Resolvin E1-d4 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS parameters for the detection of Resolvin E1-d4 (RvE1-d4), a deuterated internal standard crucial for the accurate quantification of the pro-resolving lipid mediator, Resolvin E1 (RvE1).
Frequently Asked Questions (FAQs)
Q1: What are the precursor and product ions for this compound?
A1: For mass spectrometry analysis in negative ionization mode, the precursor ion ([M-H]⁻) for this compound is m/z 353.5. Due to the four deuterium atoms, this is 4 mass units higher than the non-deuterated Resolvin E1 (m/z 349.5). The product ions are expected to be similar to those of Resolvin E1. The most abundant and commonly monitored product ions for Resolvin E1 are m/z 195 and m/z 291.[1] Therefore, the primary multiple reaction monitoring (MRM) transitions to consider for this compound are:
-
353.5 → 195 (Quantitative)
-
353.5 → 291 (Qualitative)
Q2: What are the optimal MS/MS parameters for this compound detection?
A2: Optimal MS/MS parameters are instrument-dependent and require empirical optimization. However, the following table provides a starting point for method development based on parameters reported for similar specialized pro-resolving mediators (SPMs).
| Parameter | Starting Value Range | Notes |
| Precursor Ion (Q1) | m/z 353.5 | [M-H]⁻ for RvE1-d4. |
| Product Ion (Q3) | m/z 195 | Primary fragment for quantification. |
| Collision Energy (CE) | -15 to -30 V | This is a critical parameter to optimize for maximum fragment ion intensity.[2][3] |
| Declustering Potential (DP) | -60 to -100 V | Helps to prevent adduct formation and in-source fragmentation. |
| Entrance Potential (EP) | -10 V | A common starting point for many lipid mediators.[2][3] |
| Collision Cell Exit Potential (CXP) | -10 to -15 V | Can be optimized to improve ion transmission. |
Note: It is highly recommended to perform a compound optimization experiment by infusing a standard solution of this compound and varying the collision energy to determine the value that yields the highest intensity for the m/z 195 product ion.
Experimental Protocols
Sample Preparation from Plasma/Serum using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of resolvins from biological matrices.
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add a known amount of this compound solution (e.g., 500 pg).
-
Protein Precipitation: Add two volumes of ice-cold methanol to the plasma sample. Vortex thoroughly and incubate at -20°C for at least 45 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the resolvins with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The following is a representative LC method for the separation of resolvins.
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% acetic acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. A typical gradient might start at 20-30% B and ramp up to 95-100% B over 15-20 minutes. |
| Column Temperature | 40-50°C |
| Injection Volume | 5-10 µL |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for RvE1-d4 | 1. Inefficient extraction or sample loss. 2. Suboptimal MS/MS parameters. 3. Ion suppression from matrix components. 4. Degradation of the analyte. | 1. Optimize the SPE protocol; ensure complete solvent evaporation and reconstitution in a compatible solvent. 2. Perform compound optimization for collision energy and other MS parameters. 3. Improve sample cleanup; adjust the LC gradient to separate the analyte from co-eluting interferences. 4. Keep samples on ice or at 4°C during preparation and in the autosampler. Avoid prolonged exposure to light and air. |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Dirty ion source or mass spectrometer. 3. Carryover from previous injections. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Clean the ion source, transfer capillary, and other relevant MS components according to the manufacturer's instructions. 3. Implement a robust needle wash protocol in the autosampler method. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the sample is reconstituted in a solvent that is weaker than or equal in strength to the initial mobile phase. 3. Adjust the mobile phase pH by modifying the acetic acid concentration. |
| Retention Time Shift | 1. Changes in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phases daily. 2. Ensure the column oven is maintaining a stable temperature. 3. Monitor column performance with a QC sample; replace the column if performance deteriorates. 4. Check for leaks in the LC system and ensure the pump is delivering a consistent flow rate. |
| Inconsistent Results between Injections | 1. Inconsistent injection volume. 2. Sample instability in the autosampler. 3. Variability in sample preparation. | 1. Check the autosampler for air bubbles and ensure proper syringe and needle maintenance. 2. Keep the autosampler temperature controlled (e.g., 4°C). 3. Ensure consistent and precise execution of the sample preparation protocol for all samples. |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Simplified signaling pathway of Resolvin E1.
References
- 1. Resolvin E1 and resolvin D1 signaling pathways promoting inflammation resolution (WP5191) - Homo sapiens | WikiPathways - SANDBOX [sandbox.wikipathways.org]
- 2. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
Identifying and avoiding in-source fragmentation of Resolvin E1
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Resolvin E1 (RvE1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical characterization of this potent lipid mediator, with a specific focus on identifying and mitigating in-source fragmentation during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is Resolvin E1 and why is its analysis challenging?
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1] It is a potent anti-inflammatory and pro-resolving agent with a complex structure containing multiple hydroxyl groups and conjugated double bonds.[2][3][4] The analysis of RvE1 is challenging due to its inherent instability; it is sensitive to light, pH, and oxygen, which can lead to degradation into inactive products.[1] Furthermore, its structure makes it susceptible to in-source fragmentation during mass spectrometry analysis, which can complicate data interpretation and quantification.
Q2: What is in-source fragmentation and why is it a concern for Resolvin E1 analysis?
In-source fragmentation (ISF) is the unintended fragmentation of an analyte within the ion source of a mass spectrometer, before the precursor ion is isolated and fragmented in the collision cell. This phenomenon is influenced by the analyte's chemical structure and the ionization conditions. For complex and sensitive molecules like Resolvin E1, in-source fragmentation can lead to an underestimation of the parent ion's abundance and the potential misidentification of fragments as other analytes or impurities. Eicosanoids, the class of molecules to which Resolvin E1 belongs, are known to be susceptible to in-source fragmentation.
Q3: What are the common signs of Resolvin E1 in-source fragmentation?
Common indicators of in-source fragmentation of Resolvin E1 in your mass spectrometry data may include:
-
A lower-than-expected signal intensity for the [M-H]⁻ ion of RvE1 (m/z 349.2).
-
The presence of unexpected ions that could correspond to neutral losses, such as the loss of water (H₂O) or other small molecules. For instance, you might observe ions at m/z values corresponding to [M-H-H₂O]⁻ or [M-H-2H₂O]⁻.
-
Poor reproducibility of the parent ion signal across replicate injections.
-
The appearance of fragment ions that are typically observed in tandem mass spectrometry (MS/MS) spectra in your full scan data.
Q4: How can I minimize in-source fragmentation of Resolvin E1?
Minimizing in-source fragmentation of Resolvin E1 requires careful optimization of the liquid chromatography-mass spectrometry (LC-MS) parameters to ensure "soft" ionization conditions. Key parameters to adjust include:
-
Source Temperature: Higher source temperatures can increase the thermal energy imparted to the analyte, promoting fragmentation. It is advisable to use the lowest source temperature that still allows for efficient desolvation.
-
Declustering Potential (DP) / Fragmentor Voltage: This voltage is applied to the ions as they move from the atmospheric pressure region to the vacuum region of the mass spectrometer. Higher values can lead to increased collisions and fragmentation. A systematic reduction of this parameter is often necessary.
-
Collision Energy (CE): While primarily associated with MS/MS, some instruments have a collision energy setting that can influence in-source fragmentation. This should be set to a low value for full scan analyses.
-
Nebulizer and Drying Gas Flow Rates: Optimizing these gas flows can improve the desolvation process and reduce the need for high source temperatures.
Troubleshooting Guide: Minimizing Resolvin E1 In-Source Fragmentation
This guide provides a systematic approach to optimizing your LC-MS method to reduce in-source fragmentation of Resolvin E1.
Experimental Protocol for Method Optimization
-
Prepare a Standard Solution: Create a standard solution of Resolvin E1 at a known concentration (e.g., 100 ng/mL) in a suitable solvent such as methanol.
-
Infuse the Standard: Directly infuse the standard solution into the mass spectrometer using a syringe pump. This provides a stable signal for parameter optimization without chromatographic variability.
-
Initial MS Settings: Begin with a gentle set of source parameters. Refer to the table below for recommended starting points.
-
Systematic Parameter Adjustment: Vary one parameter at a time while monitoring the intensity of the [M-H]⁻ ion (m/z 349.2) and any potential fragment ions.
-
Declustering Potential/Fragmentor Voltage: Start with a low value and gradually increase it, observing the point at which fragmentation begins to occur. Select a value just below this threshold.
-
Source Temperature: Begin with a lower temperature and incrementally increase it to find the optimal balance between efficient desolvation and minimal fragmentation.
-
Gas Flows: Adjust nebulizer and drying gas flows to achieve a stable and robust signal for the parent ion.
-
-
LC-MS/MS Analysis: Once optimized using infusion, apply these settings to your LC-MS/MS method. The chromatographic separation can help to reduce matrix effects that might also influence ionization efficiency and fragmentation.
Recommended Starting Parameters for LC-MS Analysis of Resolvin E1
The following table provides a summary of recommended starting parameters for the analysis of Resolvin E1, based on literature for similar compounds. Optimization will be required for your specific instrument and experimental conditions.
| Parameter | Recommended Starting Value | Rationale for Minimizing Fragmentation |
| Ionization Mode | Negative Electrospray (ESI) | Resolvin E1 readily forms a [M-H]⁻ ion. |
| Source Temperature | 300 - 400 °C | Lower temperatures reduce thermal stress on the analyte. |
| Declustering Potential (DP) / Fragmentor Voltage | -20 to -40 V | Lower voltages decrease the energy of collisions in the source. |
| Collision Energy (CE) (for full scan) | -10 to -15 V | Minimal energy to avoid fragmentation before MS/MS. |
| Nebulizer Gas (GS1) Pressure | 30 - 50 psi | Optimize for a stable spray without excessive energy. |
| Drying Gas (GS2) Pressure | 40 - 60 psi | Efficiently desolvates ions at lower temperatures. |
Visualizing Key Concepts
Workflow for Minimizing In-source Fragmentation
References
- 1. Systemic Resolvin E1 (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic inactivation of resolvin E1 and stabilization of its anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolvin E1 metabolome in local inactivation during inflammation-resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Crosstalk in Deuterated Standards
Welcome to the technical support center for addressing isotopic crosstalk when using deuterated standards in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the generation of accurate and reliable quantitative data.
Frequently Asked questions (FAQs)
Q1: What is isotopic crosstalk and why is it a problem?
A1: Isotopic crosstalk, also known as isotopic interference, occurs when the isotopic distribution of an analyte overlaps with the signal of its corresponding stable isotope-labeled internal standard (SIL-IS), or vice versa, in a mass spectrometer.[1][2] This interference can lead to inaccurate quantification.[3]
The primary cause of this phenomenon is the natural abundance of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N, ³⁴S) in the unlabeled analyte.[1][4] These naturally occurring isotopes create a pattern of signals at masses higher than the monoisotopic mass (M+1, M+2, etc.). If the mass of the deuterated internal standard is not sufficiently different from the analyte, the analyte's isotopic peaks can contribute to the signal of the internal standard. This is particularly problematic for compounds containing elements with high natural abundances of heavy isotopes, such as chlorine, bromine, or sulfur.
Another source of crosstalk can be the presence of unlabeled analyte as an impurity in the SIL-IS, a remnant from the synthesis process.
The consequence of isotopic crosstalk is often a non-linear calibration curve, particularly at the upper limit of quantification (ULOQ), where high analyte concentrations lead to a significant contribution to the internal standard's signal. This results in an underestimation of the analyte-to-internal standard ratio and, consequently, an underestimation of the analyte's concentration.
Q2: How can I detect if isotopic crosstalk is affecting my results?
A2: A straightforward method to detect isotopic crosstalk is to analyze a high-concentration sample of the unlabeled analyte without any internal standard. While monitoring the mass-to-charge ratio (m/z) of the deuterated internal standard, any detected signal is indicative of crosstalk from the analyte.
Conversely, to check for the presence of the unlabeled analyte as an impurity in your deuterated standard, you can inject a solution of the SIL-IS alone and monitor the m/z channel of the unlabeled analyte.
Q3: What are the primary strategies to mitigate or correct for isotopic crosstalk?
A3: There are several strategies to address isotopic crosstalk, which can be broadly categorized as methodological adjustments and data correction approaches.
-
Methodological Adjustments:
-
Increase the Mass Difference: Select a deuterated internal standard with a larger mass difference from the analyte (ideally >3 amu) to shift its signal beyond the significant isotopic envelope of the analyte. For molecules containing chlorine or bromine, an even larger mass difference may be necessary.
-
Monitor a Less Abundant Isotope of the SIL-IS: Instead of monitoring the most abundant precursor ion of the SIL-IS, you can select a precursor ion at a higher m/z that has minimal contribution from the natural isotopes of the analyte.
-
Increase the Internal Standard Concentration: A higher concentration of the internal standard can help to minimize the relative impact of the analyte's isotopic contribution, especially at high analyte concentrations. However, this may not always be a cost-effective solution.
-
Optimize MRM Transitions: Select unique precursor and product ions for your multiple reaction monitoring (MRM) transitions that minimize overlap between the analyte and the internal standard.
-
-
Data Correction:
-
Mathematical Correction: A correction factor can be experimentally determined and applied to the measured internal standard signal to subtract the contribution from the analyte. This involves analyzing standards of the unlabeled analyte to quantify the percentage of crosstalk.
-
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Non-linear calibration curve, especially at high concentrations. | 1. Analyte's isotopic contribution: The isotopic peaks of the unlabeled analyte are contributing to the signal of the deuterated internal standard. 2. Internal standard impurity: The deuterated internal standard contains a significant amount of the unlabeled analyte. | 1. Implement a mathematical correction: Calculate and subtract the analyte's contribution to the internal standard's signal. 2. Increase internal standard concentration: A higher IS concentration can reduce the relative impact of the crosstalk. 3. Monitor a less abundant IS isotope: Select a precursor ion for the IS that is outside the analyte's main isotopic cluster. 4. Verify standard purity: Analyze the deuterated standard by itself to quantify any unlabeled analyte impurity. |
| Inaccurate quantification, particularly underestimation of the analyte. | 1. Significant crosstalk: At high analyte-to-internal standard ratios, the isotopic contribution from the analyte inflates the internal standard signal, leading to a lower calculated analyte concentration. | 1. Apply a mathematical correction formula to your data processing workflow. 2. Re-optimize the method: Consider using an internal standard with a greater mass difference or monitoring a different MRM transition. |
| Poor assay precision and accuracy. | 1. Unrecognized and uncorrected isotopic exchange or crosstalk. | 1. Perform a systematic evaluation of crosstalk: Analyze analyte-only and IS-only samples to determine the extent of interference. 2. Conduct a stability study to rule out isotopic exchange of deuterium atoms. |
Experimental Protocols
Protocol 1: Assessment of Analyte-to-Internal Standard Crosstalk
This protocol details the steps to determine the percentage of signal contribution from the unlabeled analyte to the deuterated internal standard.
1. Preparation of Solutions:
- Prepare a series of calibration standards of the unlabeled analyte at concentrations that span the expected analytical range of your assay.
- Prepare a blank sample containing only the solvent used for your standards.
2. LC-MS/MS Analysis:
- Analyze the blank sample to establish the baseline noise.
- Inject each calibration standard and acquire data, monitoring the MRM transitions for both the unlabeled analyte and the deuterated internal standard.
3. Data Analysis:
- For each concentration of the unlabeled analyte, measure the peak area of the analyte (Area_Analyte) and the corresponding peak area observed in the internal standard's MRM channel (Area_Crosstalk).
- Calculate the percentage of crosstalk at each concentration level using the following formula: % Crosstalk = (Area_Crosstalk / Area_Analyte) * 100
4. Interpretation of Results:
| % Crosstalk | Interpretation | Recommended Action |
| < 0.1% | Negligible crosstalk. | No correction is likely needed. |
| 0.1% - 1% | Minor crosstalk. | A mathematical correction may improve accuracy, especially at high analyte concentrations. |
| > 1% | Significant crosstalk. | A mathematical correction is strongly recommended. Consider method optimization if possible. |
Protocol 2: Mathematical Correction for Isotopic Crosstalk
This protocol describes how to apply a mathematical correction to your sample data once the percentage of crosstalk has been determined.
1. Determine the Correction Factor (CF):
- Using the data from Protocol 1, plot the Area_Crosstalk (y-axis) against the Area_Analyte (x-axis).
- Perform a linear regression on this data. The slope of the resulting line is your Correction Factor (CF).
2. Apply the Correction to Sample Data:
- For each of your experimental samples, measure the peak area of the analyte (Area_Analyte_Sample) and the peak area of the internal standard (Area_IS_Sample_Measured).
- Calculate the corrected peak area of the internal standard (Corrected_IS_Area) using the following formula: Corrected_IS_Area = Area_IS_Sample_Measured - (Area_Analyte_Sample * CF)
3. Final Concentration Calculation:
- Use the Corrected_IS_Area in your final calculation of the analyte concentration.
Visualizations
Caption: Sources of isotopic crosstalk in mass spectrometry.
Caption: Workflow for troubleshooting isotopic crosstalk.
References
Impact of different mobile phase compositions on Resolvin E1 retention
Welcome to the technical support center for Resolvin E1 (RvE1) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase composition on the chromatographic retention of RvE1.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase pH for Resolvin E1 analysis in reversed-phase chromatography?
A1: For RvE1, which contains a carboxylic acid group, an acidic mobile phase with a pH between 3 and 4 is generally recommended.[1][2] Operating at a pH well below the pKa of the carboxylic acid (~4-5) suppresses ionization. This makes the molecule more hydrophobic, leading to better retention and improved peak shape on a C18 column.[1][3] Commonly used acidic modifiers include formic acid or acetic acid at concentrations of 0.02% to 0.1%.[1]
Q2: Should I use acetonitrile or methanol as the organic solvent for Resolvin E1 separation?
A2: The choice between acetonitrile (ACN) and methanol (MeOH) can impact selectivity and run time.
-
Acetonitrile is often preferred as it generally provides higher elution strength, resulting in shorter retention times. It also generates less backpressure compared to methanol-water mixtures and has a lower UV cutoff, which is advantageous for UV detection. For separating isobaric species within the eicosanoid family, acetonitrile-based mobile phases are often considered optimal.
-
Methanol is a protic solvent, while acetonitrile is aprotic, which can lead to different separation selectivity. If you are experiencing co-elution issues with ACN, switching to or incorporating MeOH could alter the elution order and improve resolution. Methanol's lower elution strength can sometimes enhance the separation of closely eluting peaks.
Q3: Why is an acidic modifier, like acetic or formic acid, added to the mobile phase?
A3: An acidic modifier serves two primary purposes in the analysis of RvE1:
-
Controls Analyte Ionization: It maintains a low pH to ensure that the carboxylic acid group on RvE1 remains in its protonated (non-ionized) form, which increases its hydrophobicity and retention in reversed-phase chromatography.
-
Suppresses Silanol Interactions: On silica-based columns (like C18), there are residual silanol groups (Si-OH). At higher pH values, these groups can become deprotonated (Si-O-) and interact with analytes, leading to peak tailing. An acidic mobile phase suppresses the ionization of these silanols, minimizing these undesirable secondary interactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolvin E1 Retention (Eluting too early) | 1. Mobile phase is too strong: The percentage of organic solvent (acetonitrile/methanol) is too high. 2. Mobile phase pH is too high: If the pH is near or above the pKa of RvE1, the molecule will be ionized, making it more polar and less retained on a reversed-phase column. | 1. Decrease the percentage of organic solvent in your mobile phase. A 10% decrease in organic content can increase the retention factor by 2-3 times. 2. Ensure the mobile phase pH is sufficiently acidic. Use a modifier like 0.1% acetic or formic acid to bring the pH into the 3-4 range. Verify the pH of your aqueous phase before mixing with the organic solvent. |
| Variable or Drifting Retention Times | 1. Inadequate column equilibration: The column is not fully equilibrated with the starting mobile phase conditions between injections. 2. Changing mobile phase composition: This can be due to improper mixing, evaporation of one of the solvents, or degradation of additives. 3. Fluctuations in column temperature: Temperature affects mobile phase viscosity and analyte retention. | 1. Increase the column equilibration time between runs to ensure the stationary phase is conditioned. 2. Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using an online mixer, ensure it is functioning correctly by purging the system. 3. Use a column oven to maintain a stable temperature throughout the analysis. |
| Peak Tailing | 1. Secondary interactions with the stationary phase: Ionized silanol groups on the silica backbone are interacting with the analyte. 2. Insufficient mobile phase buffering: The mobile phase pH is not stable across the column. 3. Column overload: Injecting too much sample mass. | 1. Lower the mobile phase pH by adding 0.1% formic or acetic acid to suppress silanol ionization. 2. Use a low-concentration buffer (e.g., 10-25 mM ammonium formate or acetate, if MS-compatible) instead of just an acid modifier to ensure stable pH. 3. Reduce the sample concentration or injection volume. |
| Poor Resolution from Isobaric Compounds | 1. Sub-optimal mobile phase selectivity: The chosen organic solvent (e.g., ACN) may not provide the best selectivity for RvE1 and its isomers or other related eicosanoids. 2. Inefficient chromatography: The gradient may be too fast, or the column may not be efficient enough. | 1. Change the organic solvent. If using acetonitrile, try methanol, or a combination of both. The different solvent properties can alter selectivity. 2. Optimize the gradient. A shallower gradient can improve the separation of closely eluting compounds. Ensure you are using a high-efficiency column (e.g., with sub-2 µm particles). |
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative impact of mobile phase modifications on Resolvin E1 retention in reversed-phase HPLC. Actual retention times are method-dependent.
| Parameter Change | Typical Adjustment | Expected Impact on Retention Time (tR) | Rationale |
| Organic Solvent % | Decrease ACN/MeOH from 50% to 40% | Increase | Decreases mobile phase elution strength, leading to stronger interaction with the C18 stationary phase. A 10% decrease can lead to a 2-3 fold increase in retention. |
| Mobile Phase pH | Decrease from pH 6.0 to pH 3.5 | Increase | Suppresses ionization of the carboxylic acid group, increasing hydrophobicity and affinity for the stationary phase. |
| Organic Solvent Type | Switch from Acetonitrile to Methanol (at same %) | Increase | Methanol generally has a lower elution strength than acetonitrile in reversed-phase chromatography. |
| Flow Rate | Decrease from 0.4 mL/min to 0.3 mL/min | Increase | Lowering the flow rate increases the time the analyte spends in the column, leading to a proportional increase in retention time. |
| Acid Modifier | Switch from 0.1% Acetic Acid (pH ~3.2) to 0.1% Formic Acid (pH ~2.8) | Slight Increase | The slightly lower pH of formic acid will further suppress ionization, potentially leading to a small increase in retention. |
Experimental Protocols
Protocol: LC-MS/MS Analysis of Resolvin E1
This protocol is a representative method for the separation and quantification of Resolvin E1 and other eicosanoids from biological samples.
-
Chromatographic System: UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH Shield RP18, 1.7 µm, 150 x 2.1 mm) is recommended for good peak shape and resolution.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile:Methanol (90:10, v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-3.0 min: Hold at 20% B
-
3.0-16.0 min: Linear gradient from 20% to 65% B
-
16.0-19.0 min: Linear gradient from 65% to 95% B
-
19.0-23.0 min: Hold at 95% B
-
23.0-23.2 min: Return to 20% B
-
23.2-25.0 min: Re-equilibration at 20% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30-40 °C.
-
Mass Spectrometry: Use electrospray ionization (ESI) in negative ion mode. Optimize MRM (Multiple Reaction Monitoring) transitions for Resolvin E1 (e.g., Q1/Q3 ions) by infusing a standard.
Visualizations
Workflow for Mobile Phase Optimization
The following diagram outlines a systematic approach to developing a robust mobile phase for Resolvin E1 analysis.
Caption: A logical workflow for optimizing mobile phase conditions for Resolvin E1.
Troubleshooting Flowchart for Retention Issues
This flowchart provides a step-by-step guide to diagnosing and resolving common retention time problems during Resolvin E1 analysis.
References
Strategies to prevent metabolic degradation of Resolvin E1 in samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the metabolic degradation of Resolvin E1 (RvE1) in biological samples. Adherence to proper sample handling and storage protocols is critical for accurate quantification and analysis of this potent pro-resolving lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of Resolvin E1 degradation in biological samples?
A1: Resolvin E1 is primarily degraded through enzymatic oxidation. The key enzyme responsible for its inactivation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts RvE1 to its inactive metabolite, 18-oxo-RvE1.[1][2] Other metabolic routes include omega-hydroxylation and the reduction of its conjugated double bonds.[3] The specific metabolic profile can vary depending on the cell type and tissue.[3]
Q2: What is the optimal temperature for storing samples for Resolvin E1 analysis?
A2: For long-term storage, samples should be kept at -80°C.[4] Storage at -20°C is acceptable for shorter periods, but -80°C is recommended to minimize degradation and preserve the integrity of RvE1. For stock solutions of RvE1 in an organic solvent like ethanol, storage at -80°C is also recommended.
Q3: How many freeze-thaw cycles can my samples undergo before Resolvin E1 degrades?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to the degradation of lipid mediators like Resolvin E1. While specific data on the number of tolerable cycles for RvE1 is limited, general best practice for lipid analysis is to aliquot samples into single-use volumes before freezing to prevent the need for repeated thawing.
Q4: What are the recommended anticoagulants for blood collection for Resolvin E1 analysis?
A4: For plasma collection, EDTA or heparin are recommended anticoagulants.
Q5: Can I use commercially available ELISA kits for Resolvin E1 quantification?
A5: Yes, several commercial ELISA kits are available for the quantification of Resolvin E1. It is crucial to follow the manufacturer's specific protocols for sample collection, preparation, and storage to ensure accurate results.
Troubleshooting Guides
Issue 1: Low or No Detection of Resolvin E1 in Samples
| Possible Cause | Troubleshooting Steps |
| Metabolic Degradation | Immediately after collection, add an antioxidant such as butylated hydroxytoluene (BHT) and a cyclooxygenase inhibitor. For tissues, flash freeze in liquid nitrogen. For blood, process to plasma or serum promptly. Consider adding a 15-PGDH inhibitor to prevent enzymatic degradation. |
| Improper Storage | Ensure samples are stored at -80°C immediately after processing and until analysis. Avoid prolonged storage at -20°C or 4°C. |
| Inefficient Extraction | Optimize your solid-phase extraction (SPE) protocol. Ensure the sorbent type is appropriate for RvE1 and that the pH of the sample and elution solvents are correct. Low recovery can occur if the elution solvent is not strong enough to desorb the analyte. |
| Instrument Sensitivity | For LC-MS/MS analysis, ensure that the instrument parameters (e.g., ionization mode, collision energy) are optimized for Resolvin E1 detection. Use a deuterated internal standard for accurate quantification. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize your sample collection and processing workflow. Ensure all samples are treated identically and processed within the same timeframe. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your samples to avoid variability introduced by multiple freeze-thaw cycles. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of standards and samples. |
| SPE Cartridge Issues | Ensure the SPE cartridge bed does not dry out before sample loading. Maintain a consistent and appropriate flow rate during sample application and elution. |
Quantitative Data Summary
While specific quantitative stability data for Resolvin E1 is limited in the literature, the following tables provide a summary of recommended storage conditions and the impact of additives based on general knowledge of eicosanoid and lipid stability.
Table 1: Recommended Storage Conditions for Resolvin E1 Samples
| Sample Type | Short-Term Storage (≤ 5 days) | Long-Term Storage (> 5 days) |
| Plasma/Serum | 4°C (Not Recommended) | -80°C |
| Tissue Homogenates | -20°C | -80°C |
| Cell Culture Supernatants | 4°C | -80°C |
| Stock Solutions (in Ethanol) | -20°C | -80°C |
Note: It is always recommended to process and analyze samples as quickly as possible.
Table 2: Effect of Additives on Lipid Stability
| Additive | Function | Recommended Concentration | Reference |
| Butylated Hydroxytoluene (BHT) | Antioxidant (prevents lipid peroxidation) | 10 µM | |
| Indomethacin | Cyclooxygenase (COX) inhibitor | 10-15 µM | |
| SW033291 | 15-PGDH inhibitor | Varies by application (nM range) |
Experimental Protocols
Protocol 1: Blood Sample Collection for Resolvin E1 Analysis
-
Collect Whole Blood: Draw blood into a tube containing either EDTA or heparin as an anticoagulant.
-
Immediate Processing: Process the blood within 30 minutes of collection.
-
Centrifugation: Centrifuge at 1000 x g for 15 minutes at 4°C.
-
Plasma/Serum Separation: Carefully aspirate the supernatant (plasma or serum) without disturbing the buffy coat or red blood cells.
-
Add Stabilizers (Optional): Add BHT to a final concentration of 10 µM to prevent oxidation.
-
Aliquoting: Aliquot the plasma/serum into single-use, cryo-resistant tubes.
-
Storage: Immediately store the aliquots at -80°C until analysis.
Protocol 2: Tissue Homogenization for Resolvin E1 Analysis
-
Tissue Excision: Rapidly excise the tissue of interest.
-
Flash Freezing: Immediately flash-freeze the tissue in liquid nitrogen to halt enzymatic activity. Store at -80°C until homogenization.
-
Homogenization Buffer: Prepare a homogenization buffer (e.g., 20mM Tris pH 7.8) containing protease and phosphatase inhibitors. Consider adding BHT (10 µM) and a 15-PGDH inhibitor.
-
Homogenization: Thaw the frozen tissue on ice. For soft tissues, use an auto homogenizer. For hard tissues, use a ground glass homogenizer. Perform homogenization on ice to minimize enzymatic degradation.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 300 x g for 5 minutes) to remove unhomogenized tissue.
-
Supernatant Collection: Transfer the supernatant to a fresh tube.
-
Aliquoting and Storage: Aliquot the supernatant and store at -80°C until extraction and analysis.
Visualizations
Caption: Primary metabolic pathway of Resolvin E1 inactivation.
Caption: Workflow for optimal Resolvin E1 sample preservation.
Caption: Logical approach to troubleshooting low Resolvin E1 detection.
References
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Assays for Resolvin E1 Utilizing Resolvin E1-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Resolvin E1 (RvE1), a potent specialized pro-resolving mediator, using its deuterated analog, Resolvin E1-d4, as an internal standard. The objective is to offer a comparative overview of assay performance and methodologies to aid researchers in selecting and implementing robust analytical techniques for their studies.
Comparative Performance of Validated LC-MS/MS Assays
The following table summarizes the key validation parameters from various published methods for the quantification of Resolvin E1. These parameters are crucial for assessing the reliability and sensitivity of an assay.
| Validation Parameter | Method A | Method B | Method C |
| Linearity (r²) | >0.99 | >0.98 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 pg | 0.01 - 0.9 pg | 1 - 38 pg/mL |
| Intra-day Precision (%RSD) | <15% | 5% - 12% | <15% |
| Inter-day Precision (%RSD) | <15% | 5% - 12% | <15% |
| Accuracy (% Recovery) | 85% - 115% | 87% - 95% | 80% - 120% |
| Internal Standard | This compound | This compound | This compound |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical assays. Below are representative experimental protocols for the extraction and LC-MS/MS analysis of Resolvin E1.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a commonly employed technique for the purification and concentration of resolvins from biological matrices.
Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Parameters
The separation and detection of Resolvin E1 are critical for accurate quantification. The following table outlines typical LC-MS/MS conditions.
| Parameter | Method A | Method B | Method C |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | C18 Reverse Phase (e.g., 2.1 x 150 mm, 1.7 µm) | C18 Reverse Phase (e.g., 1.0 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid | Water with 0.01% Acetic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20) with 0.1% Acetic Acid | Acetonitrile/Methanol (e.g., 90:10) with 0.01% Acetic Acid | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min | 0.4 mL/min | 0.2 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| MS/MS Transition (m/z) | RvE1: 349.2 -> 195.1 | RvE1: 349.2 -> 115.0 | RvE1: 349.2 -> 233.1 |
| RvE1-d4: 353.2 -> 198.1 | RvE1-d4: 353.2 -> 119.0 | RvE1-d4: 353.2 -> 237.1 |
Resolvin E1 Signaling Pathway
Resolvin E1 exerts its pro-resolving effects by interacting with specific G-protein coupled receptors, primarily ChemR23 (also known as ERV1). This interaction triggers downstream signaling cascades that ultimately lead to the resolution of inflammation.
This guide highlights the key performance characteristics and methodologies for the LC-MS/MS analysis of Resolvin E1. While specific parameters may vary between laboratories and instrumentation, the presented data provides a solid foundation for the development and validation of sensitive and reliable assays for this critical pro-resolving mediator. The use of a stable isotope-labeled internal standard like this compound is universally recommended to ensure the highest accuracy and precision.
A Head-to-Head Comparison: Resolvin E1-d4 vs. 13C-Labeled Internal Standards for Quantitative Analysis
In the precise world of quantitative mass spectrometry, particularly for potent, low-abundance signaling molecules like Resolvin E1 (RvE1), the choice of an internal standard is a critical decision that profoundly impacts data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard for correcting variations during sample preparation and analysis.[1][2] This guide provides an objective, data-driven comparison between two common types of SIL standards for RvE1 analysis: deuterated Resolvin E1 (Resolvin E1-d4) and carbon-13 (¹³C)-labeled Resolvin E1.
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between these standards is paramount for generating robust and defensible quantitative data in complex biological matrices.
Key Performance Differences: A Summary
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical workflow, from extraction to detection.[1] While both deuterated and ¹³C-labeled standards aim to achieve this, inherent physicochemical differences can lead to divergent performances.[2] ¹³C-labeled standards are generally considered superior due to their near-identical properties to the native analyte.[3]
Table 1: Performance Characteristic Comparison of Deuterated vs. ¹³C-Labeled Internal Standards
| Feature | This compound (Deuterated) | ¹³C-Labeled Resolvin E1 | Rationale & Implication for RvE1 Analysis |
| Chromatographic Co-elution | Often elutes slightly earlier than native RvE1. | Co-elutes perfectly with native RvE1. | The C-²H bond is slightly stronger than the C-¹H bond, which can cause a chromatographic shift. Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. |
| Matrix Effect Compensation | May provide partial or less accurate compensation. | Provides the most accurate compensation for ion suppression or enhancement. | Since ¹³C-standards experience the exact same matrix effects at the same time as the analyte, they offer more reliable correction, leading to higher data accuracy. |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) under certain conditions. | Highly stable; the ¹³C label is not prone to exchange. | Loss of the isotopic label can compromise the integrity of the standard and lead to inaccurate quantification. ¹³C-labeling offers superior stability. |
| Precision (CV%) | Generally higher Coefficient of Variation (CV%). | Typically lower CV%, indicating higher precision. | Studies comparing deuterated and ¹³C-labeled internal standard mixtures in comprehensive lipidomics have shown a significant improvement in data quality and precision with ¹³C-labeled standards. |
| Cost & Availability | Often more affordable and widely available. | Generally more expensive and may be less readily available. | The synthesis of ¹³C-labeled compounds is often more complex, contributing to their higher cost. |
Experimental Data Insights
While direct head-to-head data for this compound versus a ¹³C-labeled counterpart is not readily published, the principles are well-established across the field of lipidomics and small molecule bioanalysis. A comprehensive lipidomics study directly comparing a commercially available deuterated internal standard mixture with a biologically generated, uniformly ¹³C-labeled internal standard mixture demonstrated a significant improvement in data quality, reflected in a lower coefficient of variation (CV%), when using the ¹³C-labeled standards.
Table 2: Representative Validation Parameters for Lipid Mediator Quantification
This table summarizes typical performance data extrapolated from lipidomics studies, illustrating the expected differences in assay performance when using the two types of internal standards.
| Validation Parameter | Method Using this compound (Expected) | Method Using ¹³C-Labeled RvE1 (Expected) |
| Precision (Intra-assay CV%) | < 15% | < 10% |
| Precision (Inter-assay CV%) | < 15% | < 10% |
| Accuracy (% Bias) | Within ± 15% | Within ± 10% |
| Matrix Effect Variability | Moderate | Minimal |
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM | Potentially lower due to improved signal-to-noise |
Mandatory Visualizations
Diagrams are crucial for visualizing the complex biological pathways and analytical workflows involved in Resolvin E1 research.
Caption: Resolvin E1 biosynthesis from EPA and its subsequent signaling through ChemR23 and BLT1 receptors.
Caption: A typical experimental workflow for the quantification of Resolvin E1 using an internal standard.
Experimental Protocols
The following is a generalized protocol for the extraction and quantification of RvE1 from a biological matrix (e.g., plasma) using LC-MS/MS.
Objective: To accurately quantify the concentration of endogenous Resolvin E1.
Materials:
-
Plasma sample
-
This compound or ¹³C-Labeled Resolvin E1 internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Acetic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system with electrospray ionization (ESI) source
Protocol:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., at 500 pg/mL) and 800 µL of cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 60 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Elute the lipids with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:15) with 0.1% acetic acid.
-
Gradient: A suitable gradient to separate RvE1 from other lipids (e.g., linear gradient from 20% B to 98% B over 20 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Resolvin E1: Q1: 349.2 -> Q3: [Specific fragment ion, e.g., 195.1].
-
This compound: Q1: 353.2 -> Q3: [Corresponding fragment ion].
-
¹³C-Labeled RvE1: Q1: [M+n].2 -> Q3: [Corresponding fragment ion] (where 'n' is the number of ¹³C atoms).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of calibration standards.
-
Determine the concentration of RvE1 in the samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in the quantitative LC-MS/MS analysis of Resolvin E1. While deuterated standards like this compound are widely used and often more cost-effective, they are susceptible to limitations such as chromatographic shifts (isotope effects) and potential isotopic instability, which can compromise data accuracy.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and method robustness, ¹³C-labeled internal standards are unequivocally the superior choice . Their ability to co-elute perfectly with the native analyte ensures the most effective compensation for matrix effects, leading to more reliable and defensible quantitative data. While the initial investment may be higher, the enhanced data integrity justifies the cost for demanding applications, regulated bioanalysis, and the development of reference methods.
References
The Performance of Odd-Chain Fatty Acids as Surrogate Standards for Resolvin Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of resolvins, a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, is crucial for understanding and modulating inflammatory processes.[1][2][3] The gold standard for quantification via liquid chromatography-mass spectrometry (LC-MS/MS) relies on the use of stable isotope-labeled internal standards (SIL-IS), typically deuterated versions of the specific resolvin being measured. However, the commercial availability and cost of these SIL-IS can be prohibitive. This guide explores the potential of odd-chain fatty acids (OCFAs) as a cost-effective surrogate standard alternative and provides a framework for their validation.
Historically, odd-chain saturated fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have been utilized as internal standards in fatty acid analysis primarily because their endogenous concentrations in human samples are typically very low.[4] This low natural abundance is a key characteristic of a good surrogate standard, as it minimizes interference from the biological matrix.
Comparing Internal Standard Strategies: Deuterated vs. Odd-Chain Fatty Acid Surrogates
The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency and fragmentation patterns, thus perfectly compensating for variations in sample preparation, injection volume, and matrix effects. While deuterated standards come closest to this ideal, a well-validated surrogate standard can provide reliable quantification. Below is a comparative table outlining the theoretical performance of OCFAs against SIL-IS for resolvin analysis.
| Performance Metric | Deuterated Internal Standard (e.g., Resolvin D1-d5) | Odd-Chain Fatty Acid (e.g., C17:0) as Surrogate Standard | Rationale & Considerations |
| Co-elution with Analyte | Nearly identical retention time to the native resolvin. | Different retention time. | OCFAs are structurally dissimilar to resolvins and will have different chromatographic behavior. This is a significant drawback as they will not experience the same matrix effects at the same time as the analyte. |
| Correction for Matrix Effects | High. Compensates for ion suppression or enhancement specific to the analyte's elution time. | Moderate to Low. Can only correct for general matrix effects, not those specific to the resolvin's retention time. | The further the surrogate elutes from the analyte, the less effective it is at correcting for matrix effects. |
| Correction for Extraction Recovery | High. Behaves identically to the native resolvin during extraction. | Moderate. As a lipid, it will have broadly similar extraction properties, but differences in polarity can lead to variations in recovery. | A key validation step is to demonstrate consistent recovery of the OCFA relative to the resolvin across different concentrations and matrices. |
| Ionization Efficiency | Nearly identical to the native resolvin. | Different. | This can be corrected for by generating a calibration curve. |
| Commercial Availability & Cost | Often limited and expensive. | Readily available and inexpensive. | This is the primary driver for considering OCFAs as surrogates. |
| Endogenous Levels | None. | Very low, but detectable.[4] | It is crucial to confirm that endogenous levels of the chosen OCFA are negligible in the study samples or are accounted for. |
Experimental Validation of an Odd-Chain Fatty Acid as a Surrogate Standard
To employ an OCFA as a surrogate standard for resolvin quantification, a rigorous validation is necessary to demonstrate its fitness-for-purpose. The following protocol outlines the key steps, based on established bioanalytical method validation guidelines.
Experimental Protocol: LC-MS/MS Method Validation
-
Preparation of Standards: Prepare stock solutions of the target resolvin (e.g., Resolvin D1) and the odd-chain fatty acid internal standard (e.g., Heptadecanoic acid, C17:0).
-
Calibration Curve: Generate a calibration curve by spiking known concentrations of the resolvin standard into a surrogate matrix (a matrix free of the analyte) containing a constant concentration of the OCFA standard.
-
Assessment of Linearity: Determine the linear range of the assay by plotting the peak area ratio (resolvin/OCFA) against the resolvin concentration. A coefficient of determination (r²) > 0.99 is typically desired.
-
Determination of Accuracy and Precision:
-
Prepare quality control (QC) samples at low, medium, and high concentrations of the resolvin in the biological matrix of interest.
-
Analyze multiple replicates of these QC samples on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).
-
Accuracy should ideally be within ±15-20% of the nominal concentration, and precision, measured as the relative standard deviation (RSD), should be ≤15-20%.
-
-
Evaluation of Recovery and Matrix Effects:
-
Recovery: Compare the peak area of the OCFA in a pre-extraction spiked sample to a post-extraction spiked sample to determine the percentage of recovery during sample preparation. Recovery of internal standards in biological matrices can range from 60% to 118%.
-
Matrix Effect: Compare the peak area of the OCFA in a post-extraction spiked sample to the peak area in a neat solution to assess the degree of ion suppression or enhancement caused by the matrix.
-
-
Stability Studies: Evaluate the stability of the resolvin and the OCFA in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Visualizing the Workflow and Biological Context
To better illustrate the analytical process and the biological relevance of resolvins, the following diagrams are provided.
Caption: Experimental workflow for resolvin quantification using an OCFA surrogate standard.
Caption: Simplified signaling pathway for the biosynthesis of D and E series resolvins.
Conclusion
While deuterated internal standards remain the superior choice for the quantification of resolvins due to their chemical and physical similarity to the analytes, odd-chain fatty acids present a viable and cost-effective surrogate alternative. Their use is predicated on a thorough and rigorous validation process to ensure data accuracy and reliability. For research where relative changes are more critical than absolute quantification, a well-validated OCFA surrogate standard can be a powerful tool, enabling broader and more accessible studies into the critical role of resolvins in health and disease.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resolvins and omega three polyunsaturated fatty acids: Clinical implications in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Resolvin E1 Quantification: An Inter-laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of Resolvin E1 (RvE1), a potent anti-inflammatory and pro-resolving lipid mediator, is critical for advancing our understanding of inflammatory diseases and developing novel therapeutics. This guide provides a comprehensive comparison of the two most common analytical methods for RvE1 quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
While a formal inter-laboratory comparison study for RvE1 has not been published, this guide synthesizes available data from individual laboratory validations and commercial kit specifications to offer an objective overview of the performance of these methods.
Quantitative Performance Comparison
The choice of analytical method for Resolvin E1 quantification significantly impacts the reliability and comparability of research findings. Below is a summary of quantitative performance data compiled from various sources for both LC-MS/MS and ELISA methodologies.
Table 1: Inter-laboratory Comparison of Resolvin E1 Quantification Methods
| Parameter | LC-MS/MS | ELISA (Commercial Kits) |
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM (approx. 7 - 70 pg/mL)[1] | 2.2 - 13 pg/mL[2][3] |
| Dynamic Range | Typically 2-3 orders of magnitude | 3.4 - 1,000 pg/mL[2][3] |
| Intra-Assay Precision (%CV) | <15% | <10% |
| Inter-Assay Precision (%CV) | <15% | <12% |
| Accuracy (% Recovery) | 80-120% of nominal value | 94-103% (spike recovery) |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Potential for cross-reactivity with structurally related molecules |
Experimental Methodologies
The accuracy and precision of Resolvin E1 quantification are highly dependent on the experimental protocol. This section outlines the typical methodologies for both LC-MS/MS and ELISA.
Resolvin E1 Quantification by LC-MS/MS
LC-MS/MS is considered the gold standard for the quantification of small molecules like Resolvin E1 due to its high specificity and sensitivity.
1. Sample Preparation:
-
Internal Standard Spiking: A deuterated internal standard (e.g., d5-RvE1) is added to the sample at the beginning of the extraction process to account for analyte loss during sample preparation and for matrix effects.
-
Solid-Phase Extraction (SPE): This is a critical step for removing interfering substances and concentrating the analyte. A common procedure involves:
-
Acidification of the sample (e.g., plasma, cell culture supernatant) to pH ~3.5.
-
Loading the sample onto a C18 SPE cartridge.
-
Washing the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Eluting Resolvin E1 with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of lipid mediators.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of acid (e.g., 0.01% formic acid) to improve ionization, is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate [M-H]- ions of Resolvin E1.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For Resolvin E1, a common transition is m/z 349.2 -> 195.1.
Figure 1. A typical experimental workflow for the quantification of Resolvin E1 using LC-MS/MS.
Resolvin E1 Quantification by ELISA
Commercial ELISA kits offer a more accessible and higher-throughput alternative to LC-MS/MS, though with considerations regarding specificity. These kits are typically competitive immunoassays.
1. Sample Preparation:
-
Serum and Plasma: Samples are often used directly after centrifugation to remove platelets and cellular debris. Some protocols may recommend a protein precipitation step.
-
Cell Culture Supernatants: Supernatants are typically centrifuged to remove cells and debris before analysis.
-
Tissue Homogenates: Tissues are homogenized in a suitable buffer, and the resulting supernatant is used for the assay.
-
Dilution: Samples may need to be diluted with the provided assay buffer to fall within the dynamic range of the standard curve.
2. ELISA Procedure:
-
Standard Curve Preparation: A series of standards with known concentrations of Resolvin E1 are prepared.
-
Incubation: Samples and standards are added to a microplate pre-coated with an antibody specific for Resolvin E1. A fixed amount of HRP-conjugated Resolvin E1 is then added to each well. During incubation, the sample/standard Resolvin E1 and the HRP-conjugated Resolvin E1 compete for binding to the antibody.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A substrate solution is added, which is converted by the HRP enzyme to produce a colored product. The intensity of the color is inversely proportional to the amount of Resolvin E1 in the sample.
-
Detection: The absorbance is read using a microplate reader, and the concentration of Resolvin E1 in the samples is determined by interpolating from the standard curve.
Resolvin E1 Signaling Pathway
The accurate measurement of Resolvin E1 is crucial for understanding its biological roles. Resolvin E1 exerts its potent anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1). This interaction triggers downstream signaling cascades that ultimately lead to the resolution of inflammation.
References
A Comparative Guide to the Accuracy and Precision of Resolvin E1-d4 in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of lipid mediator analysis, the precise and accurate quantification of specialized pro-resolving mediators (SPMs) like Resolvin E1 (RvE1) is paramount to understanding their roles in inflammation resolution and developing novel therapeutics. This guide provides an objective comparison of the performance of Resolvin E1-d4 as an internal standard for the quantification of RvE1 in complex biological matrices, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of lipid mediators due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS assays can be significantly influenced by factors such as sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and variations in instrument response.
To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is the universally accepted best practice. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C). This compound is the deuterated analog of Resolvin E1 and is the ideal internal standard for its quantification.
Why is this compound the Superior Choice?
-
Physicochemical Similarity: this compound shares nearly identical chemical and physical properties with the endogenous Resolvin E1. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any analyte loss or signal variation.
-
Co-elution: In liquid chromatography, this compound co-elutes with Resolvin E1, meaning they experience the same matrix effects at the same time, leading to more accurate quantification.
-
Mass Differentiation: The mass difference between this compound and Resolvin E1 allows for their distinct detection by the mass spectrometer, enabling precise measurement of the analyte-to-internal standard ratio.
Performance Data: Accuracy and Precision
While specific validation data exclusively for this compound is often embedded within broader studies on specialized pro-resolving mediators, the available literature consistently demonstrates the high accuracy and precision achieved when using deuterated internal standards for the quantification of a panel of these lipid mediators.
A comprehensive study on the validation of a method for identifying and quantifying 37 lipid mediators, including resolvins, in biological matrices reported excellent performance characteristics. The relative standard deviation (RSD) for inter- and intraday precision in solvent ranged from 5% to 12% at low, intermediate, and high concentrations. The accuracy, expressed as the percentage of the nominal concentration, ranged from 87% to 95% across the same concentration levels. Furthermore, the recovery of the deuterated internal standards in biological matrices like plasma and serum was found to be in the range of 60% to 118%.[1][2]
Another study developing an optimized LC-MS method for 18 SPMs, including Resolvin E1, demonstrated intra-day accuracy within ±20% at the lower limit of quantification (0.1 nM) and ±15% at a higher concentration (0.3 nM) in spiked plasma. The recovery of the deuterated internal standards from human serum was consistently between 78 ± 4% and 87 ± 3%.[3]
These findings underscore the reliability of using deuterated internal standards like this compound for the accurate and precise measurement of low-abundance lipid mediators in complex biological samples.
Table 1: Representative Performance Data for a Panel of Specialized Pro-Resolving Mediators using Deuterated Internal Standards
| Parameter | Performance Characteristic | Reference |
| Linearity (r²) | > 0.98 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.1 to 8.5 pg in surrogate matrix | |
| Intra-day Precision (RSD) | 5% to 12% | |
| Inter-day Precision (RSD) | 5% to 12% | |
| Intra-day Accuracy | 87% to 95% of nominal concentration | |
| Inter-day Accuracy | 87% to 95% of nominal concentration | |
| Internal Standard Recovery in Plasma/Serum | 60% to 118% | |
| Intra-day Accuracy in Spiked Plasma | ±20% at 0.1 nM, ±15% at 0.3 nM | |
| Internal Standard Recovery in Serum | 78 ± 4% to 87 ± 3% |
Experimental Protocols
Accurate and reproducible quantification of Resolvin E1 necessitates standardized and well-documented experimental procedures. Below is a detailed protocol for the extraction and analysis of Resolvin E1 from a complex biological matrix such as plasma, incorporating this compound as the internal standard.
Experimental Workflow for Resolvin E1 Quantification
Detailed Methodologies
1. Sample Collection and Handling:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo formation of lipid mediators.
-
Centrifuge immediately at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
2. Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 10 µL of a solution containing this compound (e.g., 100 ng/mL in methanol) to act as the internal standard.
-
Add 1 mL of ice-cold methanol to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
3. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.
-
Elute the resolvins with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.01% acetic acid).
-
Inject an aliquot (e.g., 10 µL) onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Perform chromatographic separation using a gradient elution with a mobile phase consisting of water with 0.01% acetic acid (Solvent A) and methanol with 0.01% acetic acid (Solvent B).
-
Detect Resolvin E1 and this compound using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
Resolvin E1 MRM transition (example): Q1: 349.2 m/z → Q3: 195.1 m/z
-
This compound MRM transition (example): Q1: 353.2 m/z → Q3: 198.1 m/z
-
-
Quantify Resolvin E1 by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of Resolvin E1 and a fixed concentration of this compound.
Resolvin E1 Signaling Pathway
Resolvin E1 exerts its pro-resolving effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1) and, to a lesser extent, the leukotriene B4 receptor 1 (BLT1). The activation of these receptors initiates downstream signaling cascades that ultimately lead to the dampening of inflammation and the promotion of tissue repair.
References
- 1. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Resolvin E1 and Other Pro-Resolving Mediators in Inflammation Resolution
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the quantitative performance of Resolvin E1 (RvE1) against other key pro-resolving mediators (SPMs), supported by experimental data and detailed methodologies. This analysis aims to facilitate informed decisions in the selection and application of these potent molecules in therapeutic and research contexts.
Specialized pro-resolving mediators are a class of lipid-derived signaling molecules that actively orchestrate the resolution of inflammation, a process once thought to be passive. These molecules, which include resolvins, lipoxins, maresins, and protectins, are biosynthesized from polyunsaturated fatty acids and play a crucial role in returning tissues to homeostasis following an inflammatory response. Among these, Resolvin E1 (RvE1), derived from eicosapentaenoic acid (EPA), has garnered significant attention for its potent anti-inflammatory and pro-resolving actions. This guide offers a quantitative comparison of RvE1's efficacy and signaling pathways relative to other major SPMs.
Quantitative Comparison of Pro-Resolving Mediator Potency
The following tables summarize the comparative potency and in vivo concentrations of Resolvin E1 and other selected pro-resolving mediators. It is important to note that direct head-to-head comparisons across all mediators in a single standardized model are limited in the current literature. The data presented is compiled from various studies and provides a valuable snapshot of their relative bioactivity.
| Mediator | Model System | Parameter Measured | Potency/Efficacy Comparison |
| Resolvin E1 | Carrageenan-induced paw edema (rat) | Edema and Nociception | Twice as potent as RvD1.[1] |
| Resolvin E1 | Renal allograft survival (mouse) | Median Survival Time | More potent than a Lipoxin A4 stable analog (1µg RvE1 vs 1µg LXA4 analog).[2] |
| Maresin 1 | Human macrophage efferocytosis | Phagocytosis of apoptotic neutrophils | At 1 nM, MaR1 was slightly more potent than RvD1.[3] |
| Resolvin E1 | Zymosan-induced peritonitis (mouse) | Leukocyte infiltration | 100 ng/mouse of RvE1 inhibited leukocyte recruitment by 50%-70%, comparable to dexamethasone (10 µ g/mouse ) and aspirin (1.0 mg/mouse).[4] |
| Resolvin D1 & D2 | U46619-induced vascular constriction | Relaxation | Active in the low nM range, similar to RvE1. |
| Lipoxin A4 | Alzheimer's disease model (mouse) | Reduction of neuroinflammation | Combination of RvE1 and LXA4 was more potent than either mediator alone.[5] |
| Mediator | Biological Matrix | Concentration Range | Reference |
| Resolvin E1 | Human Plasma | Generally <0.1 nM in healthy subjects. | |
| Resolvin D1 | Human Plasma | Generally <0.1 nM in healthy subjects. | |
| Lipoxin A4 | Human Plasma | Generally <0.1 nM in healthy subjects. | |
| Resolvin E1, D1, Lipoxin A4 | Rheumatoid Arthritis Patients (Active) | Significantly lower than in healthy individuals. | |
| Various SPMs | Gingival Tissue (Periodontitis) | Levels of several precursors and mediators are altered compared to healthy tissue. |
Signaling Pathways of Pro-Resolving Mediators
Resolvin E1 and other SPMs exert their effects by binding to specific G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades that ultimately lead to the resolution of inflammation. Below are diagrams illustrating the key signaling pathways for selected mediators.
Experimental Protocols
Accurate quantification of pro-resolving mediators is critical for understanding their roles in health and disease. Below are detailed methodologies for their extraction and analysis.
Lipid Mediator Extraction from Biological Samples (Solid-Phase Extraction)
This protocol is a generalized procedure for the extraction of lipid mediators from biological matrices such as plasma, serum, or tissue homogenates.
-
Sample Preparation:
-
For plasma or serum, acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 2M formic acid).
-
For tissues, homogenize the sample in a suitable solvent (e.g., methanol) and then dilute with acidified water.
-
Add a mixture of deuterated internal standards to the sample to allow for accurate quantification.
-
-
Solid-Phase Extraction (SPE) Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by washing sequentially with methanol (e.g., 2 column volumes) and then with acidified water (e.g., 2 column volumes).
-
-
Sample Loading:
-
Load the prepared biological sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
-
Elution:
-
Elute the lipid mediators from the cartridge using an organic solvent such as methanol or methyl formate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol/water, 50:50, v/v) for LC-MS/MS analysis.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the simultaneous quantification of multiple pro-resolving mediators.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.1% acetic acid or 0.02% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 80:15, v/v) with 0.1% acetic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes, followed by a re-equilibration step. A representative gradient is as follows:
-
0-1 min: 21% B
-
1-10 min: 21-51% B
-
10-19 min: 51-66% B
-
19-25.1 min: 66-98% B
-
25.1-27.6 min: Hold at 98% B
-
27.7-31.5 min: Re-equilibrate at 21% B
-
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for these acidic lipids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
-
MRM Transitions: Specific MRM transitions for each pro-resolving mediator need to be optimized. For example:
-
RvE1: m/z 349 -> 195
-
RvD1: m/z 375 -> 141
-
LXA4: m/z 351 -> 115
-
MaR1: m/z 359 -> 141
-
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve constructed using known concentrations of standards.
-
Conclusion
Resolvin E1 stands out as a highly potent pro-resolving mediator, often exhibiting greater or comparable efficacy to other well-characterized SPMs like Resolvin D1 and Lipoxin A4 in various inflammatory models. The choice of a specific pro-resolving mediator for therapeutic or research applications will ultimately depend on the specific context, including the inflammatory condition, the target tissue, and the desired biological response. The detailed methodologies provided in this guide offer a robust framework for the accurate quantification of these powerful, yet transient, signaling molecules, which is essential for advancing our understanding of inflammation resolution and developing novel therapeutic strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The endogenous pro-resolving mediators lipoxin A4 and resolvin E1 preserve organ function in allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
- 5. Combined administration of resolvin E1 and lipoxin A4 resolves inflammation in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Why Deuterated Internal Standards are Essential for Accurate Oxylipin Analysis
For researchers, scientists, and drug development professionals engaged in the intricate field of oxylipin analysis, the pursuit of accurate and reproducible quantification is paramount. Oxylipins, a diverse family of lipid mediators derived from the oxidation of polyunsaturated fatty acids, play critical roles in a myriad of physiological and pathological processes. However, their low endogenous concentrations, inherent instability, and the complexity of biological matrices present significant analytical challenges. The use of appropriate internal standards is crucial to navigate these complexities, and deuterated standards have emerged as the superior choice for liquid chromatography-mass spectrometry (LC-MS) based methods.
This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, to justify their selection in oxylipin analysis. We delve into the principles that underscore their efficacy and provide detailed methodologies for their application.
Mitigating Analytical Variability: The Core Justification
The primary role of an internal standard in quantitative analysis is to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical workflow, from extraction to detection. Deuterated standards, which are synthetic versions of the analyte where one or more hydrogen atoms are replaced with their heavier isotope, deuterium, fulfill this requirement with exceptional fidelity.
Due to the minimal difference in mass, deuterated standards have nearly identical physicochemical properties to their non-labeled counterparts. This ensures they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer. Consequently, any variations in sample preparation, such as incomplete extraction or derivatization, and fluctuations in instrument performance will affect both the analyte and the deuterated standard to the same extent. This co-varying behavior allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant, irrespective of these variations.
In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses. This can lead to inaccurate quantification as they fail to adequately compensate for analytical variability.
Performance Comparison: Deuterated vs. Other Internal Standards
The superiority of deuterated standards is evident when comparing their performance against other types of internal standards, such as non-deuterated structural analogs and ¹³C-labeled standards.
| Internal Standard Type | Analyte Recovery Correction | Matrix Effect Compensation | Co-elution with Analyte | Relative Cost | Potential Issues |
| Deuterated Standards | Excellent | Excellent | Near-identical | Moderate to High | Potential for isotopic exchange in some cases |
| ¹³C-Labeled Standards | Excellent | Excellent | Identical | High | Limited commercial availability |
| Non-Deuterated Analogs | Poor to Moderate | Poor to Moderate | Different | Low | Inaccurate quantification due to differing physicochemical properties |
Table 1: Comparison of different types of internal standards for oxylipin analysis.
While ¹³C-labeled standards also offer excellent performance and are sometimes considered the "gold standard" due to the negligible possibility of isotope effects on retention time, their significantly higher cost and limited commercial availability for a wide range of oxylipins make deuterated standards the more practical and widely adopted choice in the field.[1]
Experimental Evidence: Recovery and Precision
Numerous studies have demonstrated the enhanced accuracy and precision achieved with deuterated internal standards in oxylipin analysis. For instance, in solid-phase extraction (SPE) protocols, a common sample preparation technique for oxylipins, the recovery of deuterated standards closely mirrors that of the endogenous analytes, ensuring reliable correction for extraction losses.
A study by Yang et al. utilized a suite of deuterated internal standards for the extraction of various oxylipins, including prostaglandins, diols, and epoxides.[2] The addition of these standards before the extraction process allowed for the accurate calculation of recovery rates for each analyte.[2] Another comprehensive analysis of 184 eicosanoids employed 26 deuterated internal standards to normalize for extraction efficiency and instrument response.[3]
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Oxylipin Analysis
This protocol is a representative example of how deuterated standards are incorporated into the sample preparation workflow.
Materials:
-
Plasma or tissue homogenate sample
-
Deuterated internal standard mix (containing standards for the oxylipins of interest)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
SPE cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Spiking: To 100 µL of plasma, add a known amount of the deuterated internal standard mixture. This step is critical as it ensures the internal standard is subjected to the same extraction procedure as the analyte.
-
Protein Precipitation: Add 400 µL of cold methanol to the sample, vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the oxylipins and deuterated standards with 1 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (e.g., 80:20 v/v)
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time to separate the various oxylipins.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50 °C
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) to selectively detect and quantify each oxylipin and its corresponding deuterated internal standard based on their specific precursor-to-product ion transitions.
Oxylipin Signaling Pathways
The accurate quantification of oxylipins is vital for understanding their roles in various signaling pathways. The three primary enzymatic pathways for oxylipin biosynthesis are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways.
Caption: Cyclooxygenase (COX) pathway for prostaglandin and thromboxane synthesis.
Caption: Lipoxygenase (LOX) pathway for leukotriene and HETE synthesis.
Caption: Cytochrome P450 (CYP) epoxygenase pathway for EET synthesis.
Conclusion
The selection of an appropriate internal standard is a critical determinant of data quality in oxylipin analysis. Deuterated standards, by virtue of their chemical and physical similarity to the endogenous analytes, provide the most reliable means of correcting for analytical variability. Their use ensures the high accuracy and precision required to elucidate the complex roles of oxylipins in health and disease. While other types of internal standards exist, the compelling experimental evidence and the practical balance of performance and availability solidify the justification for selecting deuterated standards as the cornerstone of robust and reliable oxylipin quantification.
References
A Researcher's Guide to Quantifying Resolvin E1: Evaluating Linearity and Limits of Detection in Commercial Assays
For researchers, scientists, and drug development professionals navigating the complexities of inflammation resolution, accurate quantification of specialized pro-resolving mediators (SPMs) like Resolvin E1 (RvE1) is paramount. This guide provides an objective comparison of commercially available ELISA kits and a well-established liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for RvE1 analysis, with a focus on two critical performance characteristics: linearity and the limit of detection.
Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid (EPA), plays a crucial role in dampening inflammation and promoting tissue repair. Its potent, often picomolar, concentrations in biological systems necessitate highly sensitive and specific quantification methods. While enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and accessible platform, LC-MS/MS is often considered the gold standard due to its high specificity and ability to distinguish between structurally similar lipid mediators.
This guide presents a summary of performance data from various manufacturers' datasheets and published literature to aid researchers in selecting the most appropriate assay for their specific needs. Furthermore, it provides detailed, generalized experimental protocols for validating the linearity and limit of detection of any RvE1 immunoassay.
Comparative Performance of Resolvin E1 Assays
The performance of various commercially available Resolvin E1 ELISA kits and a representative LC-MS/MS method are summarized below. It is important to note that the data for ELISA kits are primarily manufacturer-reported and may vary between lots and laboratories. Independent validation is always recommended.
Table 1: Comparison of Assay Performance for Human Resolvin E1
| Assay Method/Kit Provider | Assay Type | Stated Assay Range (pg/mL) | Limit of Detection (LOD) / Lower Limit of Quantitation (LLOQ) (pg/mL) | Linearity Information |
| ELISA Kits | ||||
| Cayman Chemical | Competitive ELISA | 3.4 - 1,000[1] | LOD: 2.2[1], Sensitivity (80% B/B₀): ~13[1] | Spiked human plasma, serum, and urine showed good linearity upon dilution.[2] |
| Abbkine | Sandwich ELISA | 30 - 480 | MDD: < 1.0 | Linear regression analysis of diluted spiked samples yielded a correlation coefficient of 0.99. |
| ELK Biotechnology (Mouse) | Competitive Inhibition ELISA | 15.63 - 1000 | Not explicitly stated | Good linearity reported for spiked and serially diluted serum and plasma samples. |
| AMSBIO (Mouse) | Competitive ELISA | Not explicitly stated | Sensitivity: 0.1 µg/mL (Note: unit discrepancy likely, may refer to a different analyte or a typo)[3] | Information not available. |
| Krishgen Biosystems | Sandwich ELISA | 15.63 - 1000 ng/mL (Note: unit discrepancy likely, may refer to a different analyte or a typo) | LOQ: 5.71 ng/mL (Note: unit discrepancy likely) | Good linearity reported for spiked and serially diluted samples. |
| Mass Spectrometry | ||||
| Representative LC-MS/MS | Tandem Mass Spectrometry | Typically 1 - 1000 ng/mL or wider, dependent on instrumentation and method | LLOQ: 0.02–0.2 nM (approximately 7-70 pg/mL) | Excellent linearity with R² values > 0.99 for calibration curves. |
Disclaimer: The data presented for ELISA kits are sourced from manufacturer's specifications and may not have been independently verified. Researchers should always perform their own validation experiments.
Detailed Experimental Protocols
To ensure the reliability and accuracy of Resolvin E1 quantification, proper validation of the chosen assay is critical. Below are detailed, generalized protocols for evaluating the linearity and limit of detection for a Resolvin E1 immunoassay. These protocols are based on established guidelines from regulatory bodies and scientific best practices.
I. Evaluation of Linearity
Objective: To determine the ability of the assay to provide results that are directly proportional to the concentration of Resolvin E1 in the sample.
Materials:
-
Resolvin E1 ELISA kit (including standards, wash buffers, and substrate)
-
Biological matrix (e.g., human plasma, serum) free of endogenous RvE1 or with a known low baseline level
-
High-concentration Resolvin E1 standard
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a high-concentration stock of Resolvin E1 in the same diluent used for the kit's standards.
-
Spike a known volume of the biological matrix with the high-concentration RvE1 standard to achieve a concentration that is expected to be above the upper limit of the assay's standard curve.
-
-
Serial Dilution:
-
Perform a series of serial dilutions (e.g., 2-fold or 4-fold) of the spiked biological matrix using the assay's sample diluent. Aim for at least 5 dilution points that fall within the assay's standard curve range.
-
-
Assay Performance:
-
Run the undiluted spiked sample and all serial dilutions in the ELISA, following the manufacturer's instructions. Include a standard curve and appropriate controls on the same plate.
-
-
Data Analysis:
-
Calculate the concentration of Resolvin E1 in each dilution using the standard curve.
-
Correct the calculated concentration for the dilution factor (Observed Concentration x Dilution Factor).
-
Calculate the recovery for each dilution point using the following formula: (Corrected Concentration / Spiked Concentration) x 100%
-
Plot the observed concentrations against the expected concentrations and perform a linear regression analysis. The coefficient of determination (R²) should be close to 1.
-
Acceptance criteria for linearity typically require the back-calculated concentrations of the diluted samples to be within 80-120% of the expected value.
-
II. Determination of the Limit of Detection (LOD) and Limit of Quantitation (LLOQ)
Objective: To establish the lowest concentration of Resolvin E1 that can be reliably detected and quantified with acceptable precision and accuracy.
Materials:
-
Resolvin E1 ELISA kit
-
Blank biological matrix (confirmed to have no detectable Resolvin E1)
-
Low-concentration Resolvin E1 standards
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Limit of Blank (LoB) Determination:
-
Assay multiple replicates (at least 10) of the blank biological matrix.
-
Calculate the mean and standard deviation (SD) of the blank replicates.
-
LoB = Mean of Blank + 1.645 * (SD of Blank)
-
-
Limit of Detection (LOD) Determination:
-
Prepare several low-concentration samples by spiking the blank matrix with Resolvin E1 at concentrations near the expected LOD.
-
Assay multiple replicates (at least 10) of each low-concentration sample.
-
Calculate the mean and SD for each low-concentration sample.
-
LOD can be determined using the formula: LOD = LoB + 1.645 * (SD of low concentration sample)
-
Alternatively, the LOD is often defined as the concentration corresponding to the mean signal of the blank plus 2 or 3 times the standard deviation of the blank.
-
-
Limit of Quantitation (LLOQ) Determination:
-
The LLOQ is the lowest concentration of Resolvin E1 that can be quantified with acceptable precision and accuracy.
-
Prepare a dilution series of low-concentration standards and assay them in multiple replicates (at least 5) over several independent runs.
-
Calculate the concentration, precision (as coefficient of variation, %CV), and accuracy (as percent recovery) for each concentration.
-
The LLOQ is the lowest concentration at which the %CV is typically ≤ 20% and the recovery is within 80-120%.
-
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Resolvin E1 signaling pathway, the experimental workflow for assay validation, and a comparison of the analytical methodologies.
Caption: Simplified signaling pathway of Resolvin E1 (RvE1).
References
A Researcher's Guide to Solid-Phase Extraction Cartridges for Resolvin Analysis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of specialized pro-resolving mediators (SPMs) like resolvins is critical. Given their low endogenous concentrations, robust sample preparation is paramount. Solid-Phase Extraction (SPE) is a cornerstone of this process, and the choice of sorbent can significantly impact recovery, reproducibility, and data quality. This guide provides a comparative analysis of the two most common SPE cartridges used for resolvin extraction: traditional silica-based C18 and polymeric Hydrophilic-Lipophilic Balanced (HLB) cartridges.
Sorbent Chemistry and Retention Mechanisms
C18 (Octadecyl-silica): This is a reversed-phase sorbent where hydrophobic C18 alkyl chains are bonded to a silica backbone. The primary retention mechanism is hydrophobic (van der Waals) interaction. It is highly effective for retaining non-polar to moderately polar lipids from aqueous matrices. C18 SPE methodologies have been shown to yield robust results for lipid mediator extraction.[1]
Oasis HLB (Hydrophilic-Lipophilic Balanced): This is a polymeric sorbent composed of a specific ratio of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic).[2] This unique composition allows for a dual retention mechanism, capturing a wide spectrum of compounds from polar to non-polar.[2][3]
Performance Comparison: C18 vs. HLB
The selection between C18 and HLB cartridges involves a trade-off between established protocols and the advantages of newer polymer chemistries. While both are capable of extracting resolvins, their performance characteristics differ, particularly in terms of recovery, reproducibility, and workflow simplicity.
Qualitative Comparison of Sorbent Characteristics
| Feature | C18 Cartridges (Silica-Based) | Oasis HLB Cartridges (Polymeric) |
| Primary Sorbent | Silica with bonded C18 alkyl chains | N-vinylpyrrolidone/Divinylbenzene Copolymer |
| Retention | Primarily hydrophobic interactions | Balanced hydrophilic and lipophilic interactions |
| Wettability | Prone to "dewetting" if the sorbent bed dries out, which can compromise recovery and reproducibility.[4] | Water-wettable; sorbent bed can run dry without affecting recovery, leading to more robust methods. |
| pH Stability | Limited stability, typically within pH 2-8, due to silica backbone hydrolysis at extreme pH. | Stable across a wide pH range (1-14), offering greater flexibility in method development. |
| Binding Capacity | Standard capacity, typically ~5% of the sorbent bed mass. | High capacity, often 3 to 10 times higher than silica-based C18, allowing for smaller bed mass and lower elution volumes. |
| Protocol | Requires a standard 5-step protocol (Condition, Equilibrate, Load, Wash, Elute). | Allows for a simplified 3-step protocol (Load, Wash, Elute), saving time and reducing solvent consumption. |
Quantitative Performance Data
Direct comparative studies on resolvin recovery across multiple cartridge types are limited. The following table synthesizes available data for SPMs and related compounds to provide a quantitative perspective.
| Performance Metric | C18 Cartridges | Oasis HLB Cartridges | Notes & Citations |
| Analyte Recovery | ~78% (Average for 14 deuterium-labeled lipid mediators) | 90-110% (For a panel of 22 drugs and metabolites) | The C18 data is specific to lipid mediators, while the HLB data is from a broader drug panel but demonstrates the sorbent's high performance. One study on keratinocyte lysates reported resolvin recoveries of 42-64% using a combined LLE and µ-SPE method. |
| Reproducibility (%RSD) | Can be variable if sorbent drying occurs. | High reproducibility (e.g., 3-7% RSDs across a panel of compounds). | The water-wettable nature of HLB eliminates a key source of variability, leading to more consistent performance. |
| LOD / LOQ | Method-dependent, typically in the low pg range for LC-MS/MS methods. | Method-dependent, typically in the low pg range for LC-MS/MS methods. | A study on D-series resolvins achieved an LOQ of 0.1 ng/mL. |
| Matrix Effects | Effective at cleanup, but residual phospholipids can be an issue. | Designed for superior removal of phospholipids, significantly reducing matrix effects. | Oasis PRiME HLB, a newer generation, is specifically designed for enhanced phospholipid removal. |
Experimental Protocols
A generalized protocol for the extraction of resolvins from a biological matrix like plasma or serum is provided below.
Generalized Resolvin SPE Protocol
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 2 volumes (1 mL) of ice-cold methanol containing deuterated internal standards (e.g., d5-RvD2, d5-LXA4) to precipitate proteins.
-
Vortex and incubate at -20°C for at least 45 minutes to ensure complete protein precipitation.
-
Centrifuge the sample (e.g., 1,000 x g for 10 min at 4°C) to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Dilution & Acidification:
-
Dilute the supernatant with water (e.g., up to 9 mL) to reduce the organic solvent concentration to <5%.
-
Acidify the sample to a pH of approximately 3.5 using a dilute acid like 1 M HCl or 0.1% formic acid. This step ensures that the carboxylic acid functional group on the resolvins is protonated, increasing its retention on the reversed-phase sorbent.
-
-
Solid-Phase Extraction:
-
Step 3a: Conditioning (Required for C18 only):
-
Pass 1-2 cartridge volumes of methanol or acetonitrile through the SPE cartridge to wet the sorbent and activate the C18 functional groups.
-
-
Step 3b: Equilibration (Required for C18 only):
-
Pass 1-2 cartridge volumes of SPE equilibration buffer (e.g., water or acidified water) to prepare the sorbent for the sample. Crucially, do not allow the C18 sorbent bed to go dry from this point until the sample is loaded.
-
-
Step 3c: Sample Loading:
-
Load the acidified supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Step 3d: Washing:
-
Wash the cartridge with 1-2 volumes of acidified water to remove salts and polar interferences.
-
Follow with a wash using a non-polar solvent like hexane to elute highly non-polar, interfering lipids.
-
-
Step 3e: Elution:
-
Elute the resolvins and other retained SPMs using an appropriate organic solvent. Methyl formate is commonly used and highly effective. Methanol can also be used.
-
-
-
Final Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 50:50 methanol/water).
-
The sample is now ready for injection into the LC-MS/MS system.
-
Workflow Visualization
The following diagram illustrates the generalized experimental workflow for resolvin extraction using SPE.
Caption: Generalized workflow for resolvin extraction using SPE.
Conclusion and Recommendations
The choice between C18 and HLB cartridges depends on the specific goals of the researcher.
-
C18 cartridges are a well-established and effective option, particularly for labs with validated, long-standing protocols. They perform well for hydrophobic SPMs. However, they require careful technique to prevent sorbent drying, which can otherwise lead to poor reproducibility.
-
Oasis HLB cartridges represent a more modern and robust technology. Their key advantages are higher and more reproducible recoveries, tolerance to drying, and the ability to use a simplified workflow. The balanced chemistry provides excellent retention for a wider range of analytes, which is beneficial when profiling a diverse set of SPMs beyond just one resolvin. For new method development or for labs struggling with reproducibility issues with C18, HLB is the recommended first choice .
Ultimately, the optimal choice should always be confirmed through in-house validation using the specific resolvin standards and biological matrix relevant to the research.
References
- 1. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Bond Elut HLB | SPE Sorbent | Agilent [agilent.com]
- 4. waters.com [waters.com]
Safety Operating Guide
Proper Disposal of Resolvin E1-d4: A Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel are advised to follow specific procedures for the safe disposal of Resolvin E1-d4, a deuterated form of a specialized pro-resolving mediator supplied in an ethanol solution. Due to its formulation, the primary consideration for disposal is the ethanol solvent, which is classified as a flammable and hazardous material.
This compound is intended for research use only and should be handled by trained professionals in a laboratory setting. Adherence to proper disposal protocols is crucial to ensure personnel safety and environmental protection. The following guidelines provide essential information for the operational disposal of this product.
Chemical and Physical Properties
A summary of the quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₀H₂₆D₄O₅[1] |
| Molecular Weight | 354.5 g/mol [1] |
| Formulation | A solution in ethanol[1] |
| Purity | ≥99% deuterated forms (d1-d4)[1] |
| Storage Temperature | -80°C |
| Stability | ≥ 1 year |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by the hazardous nature of its ethanol solvent. Under no circumstances should this product be disposed of down the drain.[2] Intentional dilution to circumvent hazardous waste regulations is illegal.
1. Waste Collection and Segregation:
-
Designate a specific, properly labeled waste container for this compound and other similar flammable liquid waste. The label should clearly indicate "Hazardous Waste," "Flammable," and list the chemical constituents.
-
It is permissible to combine this compound waste with other non-halogenated, flammable solvent waste (e.g., ethanol, methanol, isopropanol).
-
Crucially, do not mix this waste with incompatible materials such as acids, bases, or oxidizing agents (e.g., bleach) to prevent dangerous chemical reactions.
2. Container Management:
-
Use a container made of a material compatible with ethanol and ensure it has a secure, tight-fitting lid to prevent the release of flammable vapors.
-
Fill the container to no more than 80% of its capacity to allow for vapor expansion.
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition such as open flames, hot plates, and direct sunlight.
3. Final Disposal:
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation for the waste manifest is completed accurately.
In case of a spill:
-
Small spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.
-
Large spills: Evacuate the area and contact your institution's emergency response team immediately.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Resolvin E1-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, specialized compounds like Resolvin E1-d4. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build deep trust in your laboratory practices.
Immediate Safety and Handling Protocol
This compound is typically supplied in an ethanol solution. Therefore, the primary hazards are associated with the flammable nature of the solvent. While this compound itself is a lipid mediator with high biological potency, the immediate risks of acute toxicity are low due to the small quantities typically handled. However, appropriate precautions should always be taken to avoid direct contact and inhalation.
Always consult the full Safety Data Sheet (SDS) provided by the supplier before commencing any work.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against exposure and contamination.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides protection against splashes from the ethanol solvent and prevents direct skin contact with the lipid mediator. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of the ethanolic solution. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities | Work should be performed in a well-ventilated area or a fume hood to minimize inhalation of ethanol vapors. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound ensures safety and preserves the integrity of the compound.
-
Receiving and Storage :
-
Upon receipt, inspect the vial for any damage or leaks.
-
Store the compound at -80°C as recommended to maintain its stability.[1]
-
Keep the vial tightly sealed to prevent solvent evaporation and contamination.
-
-
Preparation for Use :
-
Before opening, allow the vial to warm to room temperature to prevent condensation from introducing water, which could affect the compound's stability and concentration.
-
Handle the compound in a well-ventilated laboratory space, preferably within a chemical fume hood, to minimize exposure to ethanol vapors.
-
-
Aliquoting and Dilution :
-
If necessary, prepare aliquots to avoid repeated freeze-thaw cycles of the main stock solution.
-
Use appropriate, clean laboratory glassware and pipettes for all transfers and dilutions.
-
The solvent of choice for further dilution will depend on the specific experimental protocol.
-
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste :
-
All solutions containing this compound should be treated as chemical waste.
-
Dispose of unused portions and any contaminated solvents in a designated, sealed, and properly labeled hazardous waste container for flammable liquids.
-
Do not pour down the drain.
-
-
Contaminated Materials :
-
Dispose of contaminated gloves, pipette tips, and other disposable materials in a designated hazardous waste container.
-
-
Empty Vials :
-
The original vial, even when empty, should be considered hazardous waste and disposed of accordingly, unless thoroughly decontaminated following institutional guidelines.
-
Experimental Workflow and Safety
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Resolvin Signaling Pathway Context
Resolvin E1, the non-deuterated parent compound of this compound, is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation. Understanding its mechanism of action provides context for its application in research. The diagram below illustrates a simplified signaling pathway for Resolvin E1.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
